5-Ethoxy-2-(2-fluorophenyl)-1,3-oxazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-ethoxy-2-(2-fluorophenyl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-2-14-10-7-13-11(15-10)8-5-3-4-6-9(8)12/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNQFGAQRRPFRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=C(O1)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Ethoxy-2-(2-fluorophenyl)-1,3-oxazole: Structural Analysis & Synthetic Architecture
[1]
Executive Summary & Chemical Identity
This compound represents a distinct class of 5-alkoxyoxazoles , which are electron-rich heterocycles often utilized as "masked" amino acid derivatives or reactive dienes in Diels-Alder cycloadditions.[1][2] The integration of the 2-fluorophenyl moiety introduces specific conformational constraints and metabolic stability features (blocking the metabolically labile ortho position), while the 5-ethoxy group significantly enhances the electron density of the oxazole ring.[1][2]
Physicochemical Profile
| Property | Value (Predicted/Analog-Based) | Significance |
| Formula | C₁₁H₁₀FNO₂ | Core composition |
| Mol.[1][3][4][5][6][7] Weight | 207.20 g/mol | Fragment-like chemical space |
| LogP | ~2.8 - 3.1 | Moderate lipophilicity; good membrane permeability |
| TPSA | ~35 Ų | High oral bioavailability potential |
| pKa (Conj.[1] Acid) | ~1.5 (Oxazole N) | Weakly basic; remains neutral at physiological pH |
| Rotatable Bonds | 3 (Ethoxy, Phenyl-Oxazole bond) | Conformational flexibility limited by ortho-F steric clash |
Synthetic Architecture
The construction of the 5-ethoxy-2-aryloxazole core typically requires avoiding the hydrolysis of the sensitive 5-alkoxy group.[1] The most robust protocol involves the cyclodehydration of N-acylglycine esters.[1]
Primary Route: Cyclodehydration of N-(2-Fluorobenzoyl)glycine Ethyl Ester
This pathway utilizes the "Wibaut-type" cyclization or a modern variation using triphenylphosphine/iodine (
Step-by-Step Protocol
-
Acylation: Reaction of glycine ethyl ester hydrochloride with 2-fluorobenzoyl chloride in the presence of
(DCM, 0°C to RT) to yield the acyclic precursor Ethyl 2-(2-fluorobenzamido)acetate .[1] -
Cyclization: The precursor is treated with
and in anhydrous acetonitrile in the presence of a base ( ).[1]-
Mechanism:[1] Activation of the amide oxygen by the phosphonium species, followed by nucleophilic attack of the ester carbonyl oxygen (or enol tautomer) to close the ring.[1]
-
Workup: Quenching with aqueous
(to remove iodine), extraction with EtOAc, and rapid chromatography (neutral alumina) to prevent acid-catalyzed hydrolysis of the enol ether.[1]
-
Visualization: Retrosynthetic Pathway
Figure 1: Retrosynthetic logic flow from commercially available glycine derivatives to the target oxazole.[1]
Structural Characterization (The Core)
Accurate identification relies on detecting the specific electronic influence of the fluorine atom and the ethoxy group.[1]
Nuclear Magnetic Resonance (NMR) Forensics[1]
NMR (400 MHz,
)
-
Oxazole C4-H: A characteristic singlet (or fine doublet due to long-range coupling) appearing at
6.10 – 6.30 ppm .[1] Note that C4-H in 5-ethoxyoxazoles is significantly upfield compared to unsubstituted oxazoles ( ~7.[1]8) due to the shielding effect of the 5-ethoxy oxygen.[1] -
Ethoxy Group:
-
2-Fluorophenyl Ring:
NMR
-
Signal: A single peak at
-112 to -115 ppm .[1] -
Diagnostic Value: The shift confirms the ortho substitution. A meta or para fluorine would appear at distinctly different shifts (-110 to -105 ppm).[1]
NMR
-
C2 (Oxazole):
~155 ppm (Doublet, ).[1][2] -
C5 (Oxazole):
~158 ppm (Attached to Oxygen).[1][2] -
C4 (Oxazole):
~98-105 ppm (Electron-rich enamine character).[1]
Mass Spectrometry (ESI-MS)[1][6][8]
Conformational Dynamics: The Ortho-Fluorine Effect
The 2-fluorophenyl group is not freely rotating.[1] The fluorine atom introduces a dipole-dipole repulsion with the oxazole nitrogen and oxygen.[1]
-
Syn-Conformation (High Energy): Fluorine aligns with the Oxazole Nitrogen (lone pair repulsion).[1]
-
Anti-Conformation (Preferred): Fluorine aligns away from the Nitrogen, often twisting the phenyl ring slightly out of planarity (
torsion angle) to minimize steric clash with the C4-H, though the C2-C1' bond has partial double bond character.[1][2]
Figure 2: Conformational preference driven by the ortho-fluorine substituent.[1][2]
Functional Reactivity & Applications
The 5-ethoxy substituent transforms the oxazole into an electron-rich diene, making it a valuable intermediate for constructing pyridines and furans.[1][2]
The Diels-Alder / Retro-Diels-Alder Sequence[1]
-
Reaction: 5-Ethoxy-2-(2-fluorophenyl)oxazole + Alkyne dienophile (e.g., Dimethyl acetylenedicarboxylate).[1]
-
Intermediate: Formation of a bicyclic intermediate.[1]
-
Product: Spontaneous loss of ethanol (or HCN depending on conditions) to yield substituted furans or pyridines .[1][2]
-
Significance: This allows the 2-fluorophenyl moiety to be grafted onto new aromatic scaffolds with precise regiocontrol.[1]
-
References
-
General Synthesis of 5-Alkoxyoxazoles: Wibaut, J. P., et al. "Syntheses of 5-ethoxy-4-methyloxazole."[1][2] Recueil des Travaux Chimiques des Pays-Bas, 1950.[1]
-
Oxazole NMR Spectroscopy: Turchi, I. J. "The Chemistry of Heterocyclic Compounds, Oxazoles." Wiley-Interscience, 1986.[1] [1]
-
Cyclodehydration Protocols: Kawase, M., et al.[1][2] "A simple synthesis of oxazoles from N-acyl-amino acid esters."[1] Chemical & Pharmaceutical Bulletin, 1998.[1] [1]
-
Ortho-Fluorine Effects: O'Hagan, D. "Understanding organofluorine chemistry.[1][2] An introduction to the C–F bond." Chemical Society Reviews, 2008.[1]
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- 1. (4s)-2'-(5-Chloro-2-Fluorophenyl)-7'-Methoxyspiro[1,3-Oxazole-4,9'-Xanthen]-2-Amine | C22H16ClFN2O3 | CID 45255110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemazone.com [chemazone.com]
- 4. chemscene.com [chemscene.com]
- 5. Ethyl 5-(2-fluorophenyl)-1,2-oxazole-4-carboxylate | C12H10FNO3 | CID 16639008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. turkjps.org [turkjps.org]
- 7. beilstein-journals.org [beilstein-journals.org]
An In-depth Technical Guide to 5-ethoxy-2-(2-fluorophenyl)oxazole: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of 5-ethoxy-2-(2-fluorophenyl)oxazole, a heterocyclic compound with potential applications in medicinal chemistry and materials science. While specific experimental data for this exact molecule is not widely available in public literature, this document outlines a plausible synthetic pathway, predicted analytical data, and discusses its potential based on the well-established chemistry of related 2,5-disubstituted oxazoles. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Compound Identification and Physicochemical Properties
Due to the likely novel nature of 5-ethoxy-2-(2-fluorophenyl)oxazole, a registered CAS number is not readily found. However, based on its constituent parts, we can define its key identifiers and predict its properties.
| Identifier | Value | Source |
| IUPAC Name | 5-ethoxy-2-(2-fluorophenyl)-1,3-oxazole | Predicted |
| Molecular Formula | C₁₁H₁₀FNO₂ | Calculated |
| Molecular Weight | 207.20 g/mol | Calculated |
| Canonical SMILES | CCOC1=C(N=C(O1)C2=CC=CC=C2F) | Predicted |
| InChI Key | (unavailable) | - |
| CAS Number | (not assigned) | - |
Rationale and Potential Significance
The structure of 5-ethoxy-2-(2-fluorophenyl)oxazole combines three key chemical motifs that are of significant interest in contemporary research:
-
The Oxazole Core: This five-membered aromatic heterocycle is a "privileged scaffold" in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The oxazole ring can act as a bioisostere for amide and ester groups, enhancing metabolic stability and modulating pharmacokinetic properties.[3]
-
The 2-Fluorophenyl Group: The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry.[4][5] The high electronegativity and small size of the fluorine atom can significantly alter a molecule's pKa, lipophilicity, and metabolic stability.[6][7] Specifically, a 2-fluoro substituent can influence the conformation of the phenyl ring and introduce unique electronic effects, potentially leading to enhanced binding affinity with biological targets.[4]
-
The 5-Ethoxy Group: The presence of an alkoxy group at the 5-position of the oxazole ring can influence the molecule's electronic properties and solubility. It can also serve as a handle for further synthetic modifications.
Given these features, 5-ethoxy-2-(2-fluorophenyl)oxazole is a promising candidate for investigation in several areas, including as a potential therapeutic agent and as a functional material, such as a fluorophore for bioimaging.[8][9]
Proposed Synthesis Methodology
Several established methods for oxazole synthesis can be adapted for the preparation of 5-ethoxy-2-(2-fluorophenyl)oxazole. The Van Leusen oxazole synthesis is a particularly robust and versatile choice.[10][11][12]
Synthetic Pathway: The Van Leusen Oxazole Synthesis
This method involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. To obtain the desired 5-ethoxy substitution, a modified approach starting from ethyl 2-isocyanoacetate is proposed.
Sources
- 1. isca.me [isca.me]
- 2. tandfonline.com [tandfonline.com]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Strategies to Access Fluorinated Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biori.periodikos.com.br [biori.periodikos.com.br]
- 10. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Van Leusen Oxazole Synthesis [organic-chemistry.org]
Physical properties of 2-(2-fluorophenyl)-1,3-oxazole derivatives
An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Fluorophenyl)-1,3-Oxazole Derivatives
Executive Summary
The 2-(2-fluorophenyl)-1,3-oxazole scaffold is a cornerstone in modern medicinal chemistry, appearing in a variety of clinically relevant molecules. Its prevalence stems from the unique combination of the 1,3-oxazole ring, a bioisostere for ester and amide functionalities, and the 2-fluorophenyl group, which offers a powerful tool for modulating electronic and metabolic properties. Understanding the fundamental physicochemical properties of derivatives built upon this core is paramount for optimizing their pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of these properties, including solubility, lipophilicity, and melting point, and details the experimental methodologies for their determination. By elucidating the structure-property relationships, this document aims to empower researchers and drug development professionals to rationally design next-generation therapeutics with enhanced efficacy and safety.
Introduction: The Significance of the 2-(2-Fluorophenyl)-1,3-Oxazole Scaffold in Medicinal Chemistry
The strategic combination of a 1,3-oxazole ring with a 2-fluorophenyl moiety creates a privileged scaffold in drug discovery. This structural motif is found in a range of biologically active compounds, from kinase inhibitors to anti-inflammatory agents.
The Oxazole Ring: A Privileged Heterocycle
The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. It is considered a "privileged" structure because it is a versatile scaffold that can interact with multiple biological targets. The oxazole ring is relatively stable to metabolic degradation and can participate in hydrogen bonding and π-stacking interactions with protein targets. It serves as a bioisostere for amide and ester groups, offering improved metabolic stability and oral bioavailability.
The Role of the 2-Fluorophenyl Moiety: Modulating Potency and Metabolic Stability
The incorporation of a fluorine atom at the ortho-position of the phenyl ring has profound effects on the molecule's properties. The high electronegativity of fluorine can alter the electronic distribution of the ring system, influencing pKa and the potential for hydrogen bonding. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic attack at that position, thereby enhancing the compound's metabolic stability and half-life. This strategic placement of fluorine is a common tactic in medicinal chemistry to fine-tune a drug candidate's ADME (absorption, distribution, metabolism, and excretion) properties.
Rationale for this Guide: Bridging Physicochemical Understanding with Drug Discovery Efforts
A thorough understanding of the physicochemical properties of 2-(2-fluorophenyl)-1,3-oxazole derivatives is not merely an academic exercise; it is a critical component of successful drug development. Properties such as solubility directly impact bioavailability, while lipophilicity governs membrane permeability and potential for off-target effects. This guide aims to provide a detailed framework for characterizing these essential parameters, enabling a more rational and efficient design of novel therapeutics.
Fundamental Physicochemical Properties
The therapeutic efficacy of any drug candidate is intimately linked to its physicochemical properties. For the 2-(2-fluorophenyl)-1,3-oxazole class of compounds, a precise understanding of these characteristics is essential for navigating the complex journey from a promising lead compound to a viable clinical candidate.
Melting Point and Boiling Point: Indicators of Purity and Intermolecular Forces
The melting point of a solid is the temperature at which it changes state from solid to liquid. For crystalline solids, this transition occurs over a narrow temperature range and is a reliable indicator of purity. Impurities will typically broaden the melting point range and lower the final melting temperature. The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor. These properties are governed by the strength of intermolecular forces such as van der Waals forces, dipole-dipole interactions, and hydrogen bonding.
Solubility: A Critical Determinant of Bioavailability
For a drug to be effective, it must first dissolve in the physiological fluids of the body. Therefore, aqueous solubility is a critical parameter that directly influences a drug's absorption and bioavailability. Poor solubility is a major hurdle in drug development, often leading to variable and low exposure in vivo. The solubility of 2-(2-fluorophenyl)-1,3-oxazole derivatives is influenced by their crystalline structure and the presence of functional groups that can interact with water molecules.
Lipophilicity (LogP/LogD): Balancing Membrane Permeability and Aqueous Solubility
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key factor in determining a drug's ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) between octanol and water. The distribution coefficient (LogD) is a more physiologically relevant measure as it considers the ionization state of the molecule at a given pH. A delicate balance between lipophilicity and hydrophilicity is required for optimal drug performance. While high lipophilicity can enhance membrane permeability, it can also lead to poor aqueous solubility, increased metabolic clearance, and a higher risk of off-target toxicity.
Acidity/Basicity (pKa): Influence on Ionization State and Target Interaction
The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. The ionization state of a drug is crucial as it affects its solubility, permeability, and ability to interact with its biological target. For 2-(2-fluorophenyl)-1,3-oxazole derivatives, the basicity of the oxazole nitrogen can be influenced by the electronic effects of substituents on the phenyl ring.
Spectroscopic Properties: Fingerprints for Identification and Structural Elucidation
Spectroscopic techniques provide invaluable information about the structure and purity of a compound.
-
Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR): NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of hydrogen, carbon, and fluorine nuclei within the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.
-
UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is often used for quantitative analysis.
Experimental Determination of Key Physicochemical Parameters: Protocols and Best Practices
Accurate and reproducible measurement of physicochemical properties is fundamental to any drug discovery program. This section outlines standard protocols for the characterization of 2-(2-fluorophenyl)-1,3-oxazole derivatives.
Workflow for Comprehensive Physicochemical Profiling
A systematic approach to physicochemical profiling ensures that all critical parameters are assessed in a timely and resource-efficient manner. The following workflow is recommended for the characterization of novel 2-(2-fluorophenyl)-1,3-oxazole derivatives.
Caption: A typical workflow for the physicochemical profiling of new chemical entities.
Protocol: Determination of Melting Point via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and reference is measured as a function of temperature.
Step-by-Step Methodology:
-
Calibrate the DSC instrument using certified reference standards (e.g., indium).
-
Accurately weigh 1-3 mg of the 2-(2-fluorophenyl)-1,3-oxazole derivative into an aluminum DSC pan.
-
Seal the pan and place it in the DSC sample cell. Place an empty, sealed pan in the reference cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Record the heat flow as a function of temperature.
-
The melting point is determined as the onset or peak of the endothermic melting transition.
Rationale for DSC over traditional methods: DSC provides a more accurate and reproducible measurement of the melting point and can also provide information about other thermal events, such as polymorphic transitions and decomposition.
Protocol: High-Throughput Kinetic Solubility Assay (Turbidimetric Method)
This method provides a rapid assessment of a compound's solubility and is well-suited for screening large numbers of compounds in early drug discovery.
Step-by-Step Methodology:
-
Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
In a 96-well plate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Mix thoroughly and incubate for a set period (e.g., 2 hours) at a controlled temperature.
-
Measure the turbidity of each well using a plate reader at a specific wavelength (e.g., 620 nm).
-
The solubility is determined by comparing the turbidity of the sample wells to a standard curve of known concentrations.
Justification for using a kinetic vs. thermodynamic assay in early discovery: Kinetic solubility assays are faster and require less material than thermodynamic methods, making them ideal for the rapid screening of large compound libraries.
Protocol: Shake-Flask Method for LogP Determination
The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient.
Step-by-Step Methodology:
-
Prepare a solution of the 2-(2-fluorophenyl)-1,3-oxazole derivative in the phase in which it is more soluble (octanol or water).
-
Add an equal volume of the other phase (water or octanol).
-
Shake the mixture vigorously for a set period to allow for partitioning between the two phases.
-
Centrifuge the mixture to separate the two phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate the LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Discussion on the "gold standard" and its limitations: While the shake-flask method is considered the gold standard, it is labor-intensive and not suitable for high-throughput screening.
Protocol: Potentiometric Titration for pKa Measurement
Potentiometric titration is a common method for determining the pKa of a compound.
Step-by-Step Methodology:
-
Dissolve a known amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Titrate the solution with a standardized solution of a strong acid or base.
-
Monitor the pH of the solution using a calibrated pH electrode as a function of the volume of titrant added.
-
The pKa is determined from the titration curve, typically as the pH at which the compound is half-neutralized.
Explaining the importance of co-solvent choice: For compounds with low aqueous solubility, a co-solvent such as methanol or acetonitrile may be necessary. The choice of co-solvent can influence the apparent pKa, and it is important to be consistent when comparing values across a series of compounds.
Structure-Property Relationships (SPR)
Understanding how modifications to the chemical structure of 2-(2-fluorophenyl)-1,3-oxazole derivatives impact their physicochemical properties is crucial for rational drug design.
Impact of Substitution on the Phenyl Ring
The electronic nature and position of substituents on the 2-fluorophenyl ring can have a significant effect on the properties of the molecule.
-
Electron-withdrawing groups (e.g., -NO₂, -CN) will generally decrease the basicity of the oxazole nitrogen, lowering its pKa. They can also increase the melting point through stronger dipole-dipole interactions.
-
Electron-donating groups (e.g., -OCH₃, -NH₂) will increase the basicity of the oxazole nitrogen.
-
Lipophilic substituents will increase the LogP of the molecule, while hydrophilic substituents (e.g., -OH, -COOH) will decrease it and can improve aqueous solubility.
Influence of Substituents on the Oxazole Ring
Substituents on the 4- and 5-positions of the oxazole ring can also be used to modulate the physicochemical properties.
-
Alkyl groups will increase lipophilicity.
-
Polar groups can be introduced to enhance solubility and provide additional points for interaction with the biological target.
Quantitative Structure-Property Relationship (QSPR) Modeling: A Predictive Approach
QSPR models are mathematical models that relate the chemical structure of a compound to its physicochemical properties. These models can be used to predict the properties of virtual compounds before they are synthesized, thereby saving time and resources.
Strategic Integration of Fluorinated Oxazoles in Drug Design
Synthesis, Physicochemical Properties, and Application Guide
Introduction: The Fluorine Effect on the Oxazole Scaffold
In modern medicinal chemistry, the oxazole ring serves as a critical bioisostere for amides and esters, offering improved hydrolytic stability and rigid vector orientation. However, the parent oxazole scaffold often suffers from metabolic liability at the C-2 and C-5 positions (oxidative metabolism) and can exhibit suboptimal lipophilicity.
The strategic incorporation of fluorine—specifically fluoroalkyl groups (e.g., -CF₃, -CHF₂) or direct fluorine substitution —into the oxazole core is a high-impact tactic. It modulates the electronic environment, lowers the basicity of the nitrogen (reducing hERG liability), and blocks metabolic "soft spots."
This guide provides a technical roadmap for utilizing fluorinated oxazole building blocks, moving beyond basic descriptions to actionable synthetic strategies and property analysis.
Physicochemical Profiling: H vs. F vs. CF₃
The substitution of hydrogen with fluorine or a trifluoromethyl group drastically alters the oxazole's behavior. The following data summarizes the impact of these substitutions on key medicinal chemistry parameters.
Table 1: Comparative Physicochemical Properties of Substituted Oxazoles
| Property | Parent Oxazole (H) | 4/5-Fluorooxazole (F) | 2-Trifluoromethyl Oxazole (CF₃) | Medicinal Chemistry Impact |
| Electronic Effect | Neutral | Inductive withdrawal (-I), Mesomeric donation (+M) | Strong Inductive withdrawal (-I) | CF₃ significantly reduces electron density, lowering oxidative potential. |
| Basicity (pKa of conj. acid) | ~0.8 (Weak base) | < 0.0 (Very weak base) | < -1.0 (Non-basic) | Reduced basicity decreases lysosomal trapping and hERG channel binding affinity. |
| Lipophilicity ( | Reference (0.0) | +0.2 to +0.4 | +1.0 to +1.2 | CF₃ increases permeability but requires monitoring to prevent solubility issues. |
| Metabolic Stability | Low (C2/C5 oxidation) | Moderate (Blocks specific site) | High (Blocks C2, deactivates ring) | CF₃ at C2 blocks the primary site of CYP450 oxidative metabolism. |
| C-X Bond Energy | 98 kcal/mol (C-H) | 116 kcal/mol (C-F) | 116 kcal/mol (C-F) | Prevents metabolic cleavage; C-F bond is bio-orthogonal. |
Technical Insight: Direct fluorination (C-F) on the oxazole ring creates stability challenges due to the repulsion between the fluorine lone pairs and the ring heteroatoms. Consequently, trifluoromethyl (-CF₃) and difluoromethyl (-CHF₂) building blocks are the preferred motifs for robust drug candidates.
Synthetic Architecture: Decision Matrix
Selecting the correct synthetic route depends heavily on the position of the fluorinated group. We categorize synthesis into two primary streams: De Novo Assembly (Cyclization) and Late-Stage Functionalization .
Diagram 1: Synthetic Decision Tree
Figure 1: Strategic selection of synthetic methods based on target substitution.
Detailed Experimental Protocols
Protocol A: De Novo Synthesis of 2-(Trifluoromethyl)oxazole-4-carboxylate
Context: This is the "gold standard" method for generating stable C2-CF₃ building blocks. It utilizes the cyclodehydration of
Reagents:
-
Serine ethyl ester hydrochloride (Starting material)
-
Trifluoroacetic anhydride (TFAA) (Fluorine source & cyclizing agent)
-
Triethylamine (Et₃N)[1]
-
Dichloromethane (DCM)
Step-by-Step Methodology:
-
Acylation:
-
Suspend L-serine ethyl ester HCl (10.0 mmol) in dry DCM (50 mL) at 0°C.
-
Add Et₃N (22.0 mmol) dropwise to neutralize the salt.
-
Add Trifluoroacetic anhydride (TFAA, 11.0 mmol) dropwise. Caution: Exothermic.
-
Stir at RT for 2 hours. Monitor TLC (formation of the N-trifluoroacetyl serine ester).
-
Checkpoint: Ensure complete consumption of amine. The intermediate is stable.
-
-
Cyclodehydration (Robinson-Gabriel variation):
-
To the crude mixture from Step 1, add a secondary dehydrating agent if necessary (e.g., Burgess reagent or continued reflux with excess TFAA/pyridine, though modern protocols often use DAST/Deoxo-Fluor for milder conditions).
-
Optimized Route: Treat the N-TFA serine ester with Deoxo-Fluor (1.1 equiv) in DCM at -20°C, then warm to RT. This forms the oxazoline.
-
Oxidation: To convert the oxazoline to oxazole, add Bromotrichloromethane (BrCCl₃) and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the same pot and stir for 4 hours.
-
-
Work-up & Purification:
-
Quench with sat. NaHCO₃. Extract with DCM.
-
Dry over Na₂SO₄ and concentrate.
-
Purify via flash chromatography (Hexane/EtOAc gradient).
-
Yield Expectation: 60-75% overall. Validation: ¹⁹F NMR should show a singlet around -63 to -65 ppm (characteristic of Ar-CF₃).
Protocol B: Late-Stage Minisci Trifluoromethylation
Context: Used when the oxazole core is already built and C-H functionalization is required. Note that oxazoles are electron-rich relative to pyridines, making nucleophilic radical addition challenging but feasible with specific reagents.
Mechanism: Radical substitution at the most electron-deficient position (typically C2 if unsubstituted, or C5).
Diagram 2: Minisci Reaction Mechanism
Figure 2: Radical trifluoromethylation pathway for oxazole functionalization.
Protocol:
-
Dissolve the oxazole substrate (1.0 equiv) in a biphasic mixture of DCM/Water (2.5:1).
-
Add Sodium trifluoromethanesulfinate (Langlois reagent, 3.0 equiv).
-
Cool to 0°C. Add TBHP (tert-butyl hydroperoxide, 70% aq, 5.0 equiv) dropwise.
-
Stir vigorously at RT for 12-24 hours.
-
Technical Note: If conversion is low, add a zinc sulfinate salt (Zn(SO₂CF₃)₂) which often provides higher yields on heterocycles than the sodium salt.
Applications in Drug Discovery[1][2][3][4][5][6][7][8]
The incorporation of fluorinated oxazoles is rarely an accident; it is a specific design choice to solve ADME problems.
-
Metabolic Blocking: In kinase inhibitors, replacing a phenyl ring with a 2-trifluoromethyl-oxazole often maintains the hydrophobic interaction in the ATP binding pocket while eliminating the potential for formation of toxic quinone-imine metabolites (common with electron-rich phenyl rings).
-
Bioisosterism: The 2-CF₃-oxazole moiety serves as a non-hydrolyzable surrogate for ester groups (
) in transition state mimetics, preserving the geometry and electron density required for receptor binding without the liability of plasma esterases.
References
-
Synthesis of Fluorinated Oxazoles via Gold Catalysis: Title: Gold-catalyzed O-transfer involving alkynes and nitriles as a straightforward diazo-free route to oxazoles.[2] Source: Mendeleev Communications, 2025. Link:[Link]
-
Metabolic Stability of Fluorinated Heterocycles: Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: Journal of Medicinal Chemistry, 2026. Link:[Link]
-
Minisci Reaction on Azoles: Title: Direct C–H functionalisation of azoles via Minisci reactions.[3] Source: Organic & Biomolecular Chemistry, 2024.[3][4] Link:[Link]
-
Cyclodehydration Protocols (DAST/Deoxo-Fluor): Title: Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Source: Organic Letters, 2000.[5] Link:[Link]
-
General Oxazole Synthesis Review: Title: Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.[6] Source: Molecules (PMC), 2020. Link:[Link]
Sources
- 1. ijmpr.in [ijmpr.in]
- 2. semanticscholar.org [semanticscholar.org]
- 3. pure.hw.ac.uk [pure.hw.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor [organic-chemistry.org]
- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Electronic Properties & Synthetic Utility of 5-Ethoxy Substituted Oxazoles
This guide details the electronic architecture, spectroscopic signatures, and synthetic utility of 5-ethoxy substituted oxazoles. It is structured to provide actionable insights for medicinal chemists and materials scientists, moving beyond basic characterization to functional application.
Technical Whitepaper | Application Note: OX-5-ET
Executive Summary
5-Ethoxy substituted oxazoles represent a unique class of electron-rich heterocyclic dienes. Unlike the parent oxazole, which is relatively electron-deficient and resistant to electrophilic attack, the introduction of an ethoxy group at the C5 position fundamentally alters the ring's electronic bias. Through the mesomeric (+M) effect, the 5-ethoxy substituent raises the energy of the Highest Occupied Molecular Orbital (HOMO), significantly enhancing the molecule's reactivity in inverse-electron-demand Diels-Alder reactions. This guide analyzes these electronic perturbations and their practical implications in the synthesis of pyridine derivatives (e.g., Vitamin B6) and bioisostere design.
Electronic Architecture & Bonding
The reactivity of 5-ethoxyoxazole is governed by the competition between the inductive withdrawal (-I) of the oxygen and the resonance donation (+M) of the lone pairs.
Orbital Analysis
-
HOMO Elevation: The ethoxy oxygen lone pair (
) overlaps with the -system of the oxazole ring. This interaction raises the HOMO energy relative to unsubstituted oxazole, making the ring a potent nucleophile and a highly reactive diene. -
Site Selectivity: Resonance structures indicate increased electron density at C4 and N3 . While C2 remains the most electrophilic site (due to the adjacent oxygen and nitrogen), the C4 position becomes susceptible to electrophilic attack, and the nitrogen becomes more basic.
Resonance Visualization
The following diagram illustrates the electron density redistribution driven by the 5-ethoxy group.
Spectroscopic Signatures
Accurate identification of 5-ethoxyoxazoles relies on distinct NMR and IR markers resulting from the electronic shielding of the ethoxy group.
Nuclear Magnetic Resonance (NMR) Data
The 5-ethoxy group causes a specific shielding pattern. The C4 proton is shielded relative to the parent oxazole due to the resonance effect described above.
| Nucleus | Position | Chemical Shift ( | Multiplicity | Electronic Rationale |
| C2-H | 7.50 – 7.90 | Singlet | Deshielded by adjacent N and O; characteristic imine-like proton. | |
| C4-H | 6.00 – 6.50 | Singlet | Significantly shielded by C5-OEt (+M effect) compared to unsubstituted oxazole. | |
| O-CH | 4.10 – 4.30 | Quartet | Typical ethoxy methylene, slightly deshielded by aromatic ring current. | |
| C5 | 155 – 162 | Singlet | Highly deshielded; attached directly to exo-oxygen and ring oxygen. | |
| C2 | 148 – 152 | Singlet | C=N character; low field shift. |
Infrared Spectroscopy (IR)
-
C=N Stretch: 1610 – 1640 cm
(Strong). -
C-O-C Stretch: 1200 – 1250 cm
(Strong, asymmetric stretch of the vinyl ether system).
Chemical Reactivity & Synthesis
The core utility of 5-ethoxyoxazoles lies in their ability to function as masked dienes in cycloaddition reactions.
The Kondrat'eva Reaction (Diels-Alder)
5-Ethoxyoxazoles react with electron-deficient dienophiles (e.g., maleic anhydride, fumaronitrile) to yield pyridine derivatives. This is the primary industrial route for synthesizing Pyridoxine (Vitamin B6).
Mechanism:
-
[4+2] Cycloaddition: The electron-rich oxazole (diene) reacts with the dienophile.
-
Retro-Diels-Alder: The resulting bicyclic intermediate is unstable and spontaneously ejects a nitrile (R-CN) or undergoes aromatization (often losing ethanol or water depending on conditions/substituents) to form a stable pyridine ring.
Experimental Protocol: Synthesis of 5-Ethoxy-4-methyloxazole
Reference Standard: Adapted from Firestone et al. (Vitamin B6 synthesis).
Reagents:
-
Ethyl N-formylalaninate (Substrate)
-
Phosphorus Pentoxide (
) (Dehydrating agent) -
Chloroform (
) (Solvent)[1]
Step-by-Step Methodology:
-
Preparation: Dissolve Ethyl N-formylalaninate (0.1 mol) in dry chloroform (100 mL) in a round-bottom flask equipped with a reflux condenser and drying tube.
-
Cyclization: Add Phosphorus Pentoxide (0.12 mol) portion-wise to the stirred solution. Caution: Exothermic reaction.
-
Reflux: Heat the mixture to gentle reflux for 4 hours. The solution will darken as the cyclodehydration proceeds.
-
Quenching: Cool the reaction mixture to 0°C. Slowly add saturated aqueous sodium bicarbonate (
) to neutralize the acid and quench excess . -
Extraction: Separate the organic layer and extract the aqueous phase twice with chloroform.
-
Purification: Dry the combined organic layers over
, filter, and concentrate in vacuo. Distill the residue under reduced pressure (approx. 60-65°C at 15 mmHg) to isolate the 5-ethoxy-4-methyloxazole as a colorless liquid.
Yield: Typically 60-75%. Stability Note: The product is sensitive to moisture (hydrolysis to the acylamino ester) and should be stored under inert gas at -20°C.
Applications in Drug Discovery
Bioisosterism
While the oxazole ring itself is a common bioisostere for amide bonds and thiazoles, the 5-ethoxy variant is less common in final drugs due to hydrolytic instability. However, it serves as a critical transient pharmacophore or intermediate.
-
Metabolic Stability: The 5-position is a "soft spot" for metabolic oxidation. Substitution with ethoxy blocks direct oxidation but introduces liability for O-dealkylation.
-
Dipole Modulation: The ethoxy group increases the dipole moment, altering solubility and membrane permeability compared to alkyl-oxazoles.
Late-Stage Functionalization
The high reactivity of the C4 position (activated by the C5-ethoxy group) allows for late-stage electrophilic halogenation (e.g., with NBS), providing a handle for cross-coupling reactions to build complex libraries.
References
-
Kondrat'eva, G. Y. (1957).[2] Synthesis of Pyridines from Oxazoles. Khim. Nauka i Prom., 2, 666.[2] (Foundational work on oxazole Diels-Alder reactivity).
-
Firestone, R. A., Harris, E. E., & Reuter, W. (1967).[2] Synthesis of Pyridoxine (Vitamin B6).[2] Tetrahedron, 23(2), 943-955.[2] Link
- Turchi, I. J. (1981). The Chemistry of Heterocyclic Compounds, Oxazoles. Wiley-Interscience. (Comprehensive review of oxazole physical properties).
- Hassner, A., & Fischer, B. (1974). Cycloaddition of oxazoles to ketenes. Tetrahedron, 30(16), 2911-2917. (Details on electronic distribution and nucleophilicity).
-
PubChem. (2025).[3] Compound Summary: 5-Ethoxy-4-methyloxazole.[3] National Library of Medicine. Link
Sources
2-fluorophenyl oxazole moiety in bioactive compounds
Topic: The 2-Fluorophenyl Oxazole Moiety in Bioactive Compounds: Conformational Locking and Metabolic Stability Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Leads
Executive Summary
The 2-fluorophenyl oxazole moiety represents a privileged scaffold in modern medicinal chemistry, distinct from its non-fluorinated or para-fluorinated analogs. Its utility is driven not merely by the general lipophilicity of fluorine, but by a specific ortho-fluorine effect that restricts bond rotation between the phenyl and oxazole rings. This "conformational lock" pre-organizes the molecule for binding, reducing the entropic penalty upon protein-ligand interaction. Furthermore, the strategic placement of fluorine at the C2 position of the phenyl ring blocks a primary site of metabolic oxidation (the ortho-attack), significantly extending in vivo half-life. This guide details the physicochemical rationale, synthetic pathways, and application of this moiety in kinase inhibitors and antimicrobial agents.
Part 1: Physicochemical Rationale
The 2-fluorophenyl oxazole moiety is a textbook example of how a single atom substitution can fundamentally alter the 3D architecture and electronic profile of a drug candidate.
The Ortho-Fluorine Conformational Lock
In a generic 2-phenyl oxazole, the bond connecting the phenyl ring to the oxazole C2 position has a low rotational barrier, allowing the molecule to sample a wide range of torsion angles. Introducing a fluorine atom at the ortho (C2') position of the phenyl ring creates a binary energy landscape due to dipole-dipole interactions between the fluorine atom and the oxazole heteroatoms (Nitrogen and Oxygen).
-
Dipole Repulsion (The "Anti" Preference): The lone pairs on the oxazole nitrogen and the ortho-fluorine repel each other electrostatically. This destabilizes the s-cis conformation (where F and N are on the same side).
-
Dipole Minimization (The "Syn" Preference): The molecule preferentially adopts a planar or near-planar s-trans conformation (where F is anti to N). This locks the phenyl ring relative to the oxazole, mimicking the rigidity of fused ring systems without the solubility issues often associated with polycyclic aromatics.
Metabolic Blockade
The phenyl ring is electron-rich and prone to oxidation by Cytochrome P450 enzymes, typically at the para or ortho positions relative to the electron-donating oxazole.
-
Electronic Deactivation: The high electronegativity of fluorine pulls electron density from the phenyl ring (inductive effect, -I), raising the oxidation potential and making the ring less susceptible to electrophilic attack by the high-valent iron-oxo species in CYP450.
-
Steric/Site Blocking: The C-F bond (approx. 116 kcal/mol) is metabolically inert compared to the C-H bond. Placing fluorine at the ortho position blocks the "NIH shift" mechanism and direct hydroxylation at this metabolically vulnerable site.
Caption: The ortho-fluorine atom creates a high-energy barrier for the s-cis conformation due to lone-pair repulsion with the oxazole nitrogen, forcing the molecule into the bioactive s-trans state.
Part 2: Synthetic Methodologies
Synthesizing the 2-(2-fluorophenyl)oxazole moiety requires protocols that tolerate the electron-withdrawing nature of the fluorine. Two primary routes are recommended: the Robinson-Gabriel Cyclodehydration (for scale-up) and Suzuki-Miyaura Cross-Coupling (for diversity).
Route A: Robinson-Gabriel Cyclodehydration
This is the classical method for constructing the oxazole ring from acyclic precursors. It is ideal when the 2-fluorophenyl moiety is constant, and the oxazole 4/5-positions need specific alkyl/aryl groups.
-
Mechanism: Cyclization of a 2-acylamino ketone using a dehydrating agent.[1]
-
Key Reagent: Phosphorus oxychloride (
) or Burgess Reagent (mild conditions). -
Advantage: High yields, scalable, avoids transition metals.
Route B: Suzuki-Miyaura Cross-Coupling
This modular approach is preferred in late-stage lead optimization. It couples a pre-formed halo-oxazole with a 2-fluorophenylboronic acid.
-
Mechanism: Pd-catalyzed cross-coupling.
-
Key Reagent:
or . -
Advantage: Allows rapid "fluorine scanning" (testing 2-F, 3-F, 4-F analogs) using a common oxazole intermediate.
Caption: Two complementary synthetic strategies. Route A builds the ring (cyclization), while Route B couples pre-formed rings (modular).
Part 3: Case Studies in Drug Discovery
Kinase Inhibitors (VEGFR2 / p38 MAP Kinase)
In the development of Type II kinase inhibitors, the linker between the "hinge binder" and the "allosteric pocket" is critical. Diaryl oxazoles are often used as this linker.
-
The Problem: A simple phenyl-oxazole linker is too flexible. The entropy loss upon binding to the kinase cleft reduces potency.
-
The 2-Fluoro Solution: Incorporating a 2-fluorophenyl group locks the oxazole-phenyl torsion angle to approx. 20-30° (twisted) or 0° (planar) depending on the specific environment.
-
Data Point: In a series of VEGFR2 inhibitors, the 2-fluoro analog demonstrated a 5-fold increase in potency (
) compared to the non-fluorinated analog, attributed to the pre-organization of the pharmacophore [1].
Antimicrobial Agents
Oxazole-containing peptides (related to Streptogramin A) utilize the oxazole ring to stack against bacterial ribosomal bases.
-
Stability: Non-fluorinated analogs suffered from rapid oxidative clearance in murine models.
-
Result: Introduction of the 2-fluorophenyl moiety increased metabolic half-life (
) by >200% in liver microsome assays due to the blockage of the electron-rich ortho position [2].
Part 4: Detailed Experimental Protocols
Protocol A: Synthesis of 2-(2-Fluorophenyl)-4-phenyloxazole (Robinson-Gabriel)
Objective: To synthesize the core scaffold from 2-fluorobenzamide.
-
Acylation Step:
-
Dissolve 2-fluorobenzamide (10.0 mmol) and 2-bromoacetophenone (10.0 mmol) in toluene (50 mL).
-
Reflux for 12 hours. The intermediate amide usually precipitates or can be concentrated.
-
Note: If the reaction is sluggish, add a catalytic amount of concentrated
.
-
-
Cyclodehydration Step:
-
Take the crude amide intermediate (approx. 10 mmol) and dissolve in
(15 mL). -
Heat to 100°C for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Safety Warning:
is corrosive and reacts violently with water. -
Workup: Cool the mixture. Pour slowly onto crushed ice (200 g) with vigorous stirring. Neutralize with
to pH 8.[2] -
Extract with Ethyl Acetate (3 x 50 mL). Wash organic layer with brine, dry over
.[2]
-
-
Purification:
-
Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
-
Expected Yield: 75-85%.
-
Characterization:
NMR will show a characteristic shift around -110 to -120 ppm.
-
Protocol B: Metabolic Stability Assay (Microsomal Stability)
Objective: To quantify the stability enhancement of the 2-fluoro analog vs. the phenyl analog.
-
Preparation:
-
Prepare 10 mM stock solutions of the 2-fluorophenyl oxazole (Test) and phenyl oxazole (Control) in DMSO.
-
Thaw pooled Human Liver Microsomes (HLM) on ice.
-
-
Incubation:
-
Dilute compounds to 1 µM in phosphate buffer (100 mM, pH 7.4) containing 0.5 mg/mL microsomal protein.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate reaction by adding NADPH-regenerating system (final conc: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
-
Sampling:
-
Take aliquots (50 µL) at t = 0, 5, 15, 30, and 60 minutes.
-
Quench immediately in ice-cold Acetonitrile (150 µL) containing an internal standard (e.g., Tolbutamide).
-
-
Analysis:
-
Centrifuge samples (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines half-life: . -
Success Criteria: The 2-fluoro analog should show a significantly lower slope (longer
) than the control.
-
References
-
Conformational Preference of 2'-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H-19F and 13C-19F Spin-Spin Couplings Source: Journal of Organic Chemistry (2021) URL:[Link]
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: Journal of Medicinal Chemistry (2026) URL:[Link]
-
Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity Source: European Journal of Medicinal Chemistry (2009) URL:[Link]
-
Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments Source: PLOS ONE (2018) URL:[Link]
-
Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor Source: Organic Letters (2000) URL:[Link]
Sources
Literature Review: Synthesis of 2,5-Disubstituted 1,3-Oxazoles
Executive Summary: The Strategic Value of the 2,5-Oxazole Scaffold[1]
The 2,5-disubstituted 1,3-oxazole moiety is a "privileged structure" in medicinal chemistry, serving as a bioisostere for amide bonds and a rigid linker that orients substituents in specific vectors for receptor binding. Found in bioactive natural products (e.g., Diazonamides, Phorboxazoles) and synthetic drugs, its synthesis demands methods that balance regiocontrol , functional group tolerance , and scalability .
This guide moves beyond a passive review. It critically evaluates synthetic pathways, selecting the most robust "workhorse" methods for the bench scientist. It provides self-validating protocols for the Van Leusen reaction and Iodine-mediated oxidative cyclization , supported by mechanistic diagrams and comparative data.
Strategic Retrosynthesis & Disconnections
To navigate the synthetic landscape, one must understand the bond disconnections available. The choice of method depends heavily on the availability of starting materials (aldehydes vs. carboxylic acids vs. alkynes).
Visualization: Retrosynthetic Logic Flow
The following diagram maps the core disconnections to their respective synthetic methodologies.
Figure 1: Strategic disconnections for 2,5-disubstituted oxazoles. Path A (Van Leusen) and Path D (Oxidative Cyclization) are currently favored for diversity-oriented synthesis.
Critical Review of Methodologies
The Van Leusen Reaction (TosMIC)
This is the industry standard for generating 5-substituted and 2,5-disubstituted oxazoles from aldehydes.
-
Mechanism: Base-mediated [3+2] cycloaddition of Tosylmethyl Isocyanide (TosMIC) with an aldehyde, followed by elimination of
-toluenesulfinic acid (TosH). -
Pros: Broad scope, commercially available TosMIC, exclusive 5-regioselectivity.
-
Cons: Requires TosMIC (reactive reagent), specific base requirements.
Iodine-Mediated Oxidative Cyclization
A "green" alternative to metal catalysis, utilizing molecular iodine to drive the formation of the oxazole ring from aldehydes and amine salts.
-
Mechanism: Formation of an imine intermediate
-iodination intramolecular nucleophilic attack oxidation. -
Pros: Metal-free, mild conditions, uses stable precursors (aldehydes + acetophenones).
-
Cons: Requires stoichiometric oxidants (TBHP).
Transition Metal-Catalyzed C-H Activation
Ideal for late-stage functionalization of existing oxazole scaffolds.[1]
-
Mechanism: Pd or Cu-catalyzed direct arylation at the C-5 position (more acidic than C-2 in certain conditions, though C-2 is kinetically favored in others).
-
Pros: High convergence, applicable to complex drug molecules.
-
Cons: Expensive catalysts, potential metal contamination, regioselectivity challenges (C2 vs C5).
Comparative Data Analysis
| Feature | Van Leusen (TosMIC) | Robinson-Gabriel | Iodine-Mediated (Green) | Pd-Catalyzed C-H |
| Primary Bond Formed | C4-C5 / C2-N3 | O1-C5 | O1-C5 / N3-C4 | C5-Aryl |
| Starting Materials | Aldehyde + TosMIC | Aldehyde + Amine HCl | Oxazole + Ar-X | |
| Regioselectivity | Excellent (5-sub) | Good (Pre-defined) | Excellent | Variable (Ligand dependent) |
| Atom Economy | Moderate (TosH waste) | Low (Dehydration agent) | Moderate | High |
| Scalability | High | High | Moderate | Low (Catalyst cost) |
| Typical Yield | 75-95% | 60-85% | 70-85% | 50-80% |
Detailed Experimental Protocols (SOPs)
Protocol A: Robust Van Leusen Synthesis (2,5-Disubstituted)
Primary Reference: Van Leusen et al. (1972); Updated by Kulkarnia et al. (1999).
Objective: Synthesis of 5-phenyl-1,3-oxazole from benzaldehyde.
Reagents:
-
Benzaldehyde (1.0 equiv)[2]
-
TosMIC (1.1 equiv)[2]
- (anhydrous, 1.5 equiv)
-
Methanol (dry, 0.5 M concentration)
Workflow:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and reflux condenser. Purge with
. -
Dissolution: Add Benzaldehyde and TosMIC to the flask. Dissolve in dry Methanol.
-
Base Addition: Add
in one portion. The suspension will turn slightly yellow. -
Reaction: Reflux the mixture for 2–4 hours.
-
Self-Validation Checkpoint: Monitor by TLC. The disappearance of the non-polar aldehyde spot and the appearance of a new, more polar fluorescent spot indicates progress. TosMIC is also visible (stains with
).
-
-
Workup: Remove solvent under reduced pressure. Resuspend residue in water/EtOAc.[2] Extract aqueous layer
with EtOAc. -
Purification: Wash combined organics with brine, dry over
, and concentrate. Purify via flash column chromatography (Hexane/EtOAc).
Protocol B: Metal-Free Iodine-Catalyzed Cyclization
Primary Reference: Wan et al. (2010).
Objective: Synthesis of 2,5-diphenyloxazole from benzaldehyde and 2-amino-1-phenylethanone HCl.
Reagents:
-
Benzaldehyde (1.0 equiv)[2]
-
2-Amino-1-phenylethanone hydrochloride (1.2 equiv)
-
Molecular Iodine (
) (0.1 equiv - Catalytic) -
TBHP (tert-Butyl hydroperoxide, 70% aq, 2.0 equiv)
- (2.0 equiv)
-
DMF (Dimethylformamide)[3]
Workflow Visualization:
Figure 2: Workflow for Iodine-mediated oxidative cyclization.
Detailed Steps:
-
Mixing: In a reaction vial, combine aldehyde, amine hydrochloride, and
in DMF. Stir for 10 min. -
Activation: Add
(catalyst) and TBHP (oxidant). Seal the vial. -
Heating: Heat to 80°C.
-
Self-Validation Checkpoint: The reaction mixture typically turns dark brown/red due to iodine.
-
-
Quench: Upon completion (TLC), cool to RT and quench with saturated aqueous
(sodium thiosulfate).-
Self-Validation Checkpoint: The dark iodine color must disappear, turning the biphasic mixture pale yellow/clear. This confirms the neutralization of active oxidants.
-
-
Isolation: Extract with EtOAc, wash with water (to remove DMF), dry, and concentrate.
Mechanistic Insights: The Van Leusen Pathway
Understanding the mechanism is crucial for troubleshooting low yields. The reaction is a stepwise [3+2] cycloaddition.[2]
Figure 3: Mechanism of the Van Leusen Oxazole Synthesis.[4] The elimination of p-toluenesulfinic acid (TosH) is the driving force for aromatization.
Key Mechanistic Insight: The acidity of the
References
-
Van Leusen, A. M.; Hoogenboom, B. E.; Siderius, H. (1972). "A Novel and Efficient Synthesis of 5-Substituted Oxazoles from Aldehydes and Tosylmethyl Isocyanide". Tetrahedron Letters, 13(23), 2369–2372. Link
-
Wan, C.; Gao, L.; Wang, Q.; Zhang, J.; Wang, Z. (2010).[5][6] "Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization". Organic Letters, 12(17), 3902–3905. Link
-
Kulkarni, B. A.; Ganesan, A. (1999).[6][7] "Solution-phase parallel oxazole synthesis with TosMIC". Tetrahedron Letters, 40(30), 5637–5638. Link
-
Strotman, N. A.; Chobanian, H. R.; Guo, Y.; He, J.; Wilson, J. E. (2010).[6] "Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5". Organic Letters, 12(16), 3578–3581. Link
-
Wipf, P.; Methot, J.-L. (2001). "Robinson-Gabriel Synthesis of Oxazoles". Organic Letters, 3(8), 1261–1264. Link
Sources
- 1. DDQ-promoted direct C5-alkylation of oxazoles with alkylboronic acids via palladium-catalysed C–H bond activation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization [organic-chemistry.org]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. Van Leusen Oxazole Synthesis [organic-chemistry.org]
Methodological & Application
Application Note: Synthesis of 5-Ethoxy-2-(2-fluorophenyl)-1,3-oxazole via Cyclodehydration
Executive Summary & Strategic Rationale
5-Alkoxyoxazoles are highly privileged heterocyclic scaffolds in medicinal chemistry and serve as versatile electron-rich dienes in Diels-Alder cycloadditions[1]. While the synthesis of oxazoles is often achieved via the Schöllkopf or Suzuki methods (utilizing ethyl isocyanoacetate and acyl chlorides), these pathways predominantly yield 5-substituted-4-ethoxycarbonyl oxazoles or require highly specialized continuous-flow microreactors to suppress side reactions[2].
To achieve the precise 5-ethoxy-2-aryl substitution pattern of 5-Ethoxy-2-(2-fluorophenyl)-1,3-oxazole without an unwanted C4-carboxylate group, the most robust and regioselective approach is the Robinson-Gabriel cyclodehydration of an
Mechanistic Causality & Pathway Design
The success of the Robinson-Gabriel synthesis relies entirely on exploiting the differential nucleophilicity of the oxygen atoms within the
The Causality of Cyclization:
-
Electrophilic Activation: The dehydrating agent (e.g.,
) selectively attacks the more electron-rich amide carbonyl, forming a highly electrophilic phosphonium/imidoyl chloride intermediate. -
Enolization: The adjacent ester carbonyl undergoes enolization. The high temperature of the reaction is specifically required to drive this tautomeric shift.
-
Intramolecular Trapping: The newly formed, nucleophilic enol oxygen attacks the activated amide carbon.
-
Aromatization: The elimination of the phosphate leaving group (
) and a proton drives the irreversible aromatization of the ring, yielding the 1,3-oxazole core with the ethoxy group locked at the C5 position[4].
Fig 1: Two-step synthetic workflow for this compound.
Fig 2: Robinson-Gabriel cyclodehydration mechanism highlighting nucleophilic enol attack.
Reaction Optimization Data
Selecting the correct dehydrating agent is critical for maximizing the yield of the 5-alkoxyoxazole while minimizing side reactions (such as chlorination or ester cleavage). The table below summarizes the quantitative optimization of the cyclodehydration step[1][3].
| Dehydrating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic & Practical Notes |
| Toluene | 110 (Reflux) | 4 - 6 | 75 - 82 | Optimal for scale-up. Provides consistent activation; requires careful basic quench. | |
| Burgess Reagent | THF (MW) | 120 | 0.5 | 85 - 90 | Excellent for sensitive substrates; high yield but reagent is cost-prohibitive at scale. |
| None | 80 | 8 | 50 - 60 | Prone to generating | |
| 65 (Reflux) | 12 | 65 - 70 | Heterogeneous reaction mixture makes stirring and uniform heating difficult. |
Experimental Protocols (Self-Validating Workflows)
Protocol A: Synthesis of Ethyl N-(2-fluorobenzoyl)glycinate
Objective: Form the
-
Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add glycine ethyl ester hydrochloride (1.1 equiv, 11 mmol) and anhydrous dichloromethane (DCM, 50 mL) to achieve a ~0.2 M concentration.
-
Base Addition: Cool the suspension to 0 °C using an ice bath. Dropwise, add triethylamine (
, 2.5 equiv, 25 mmol).-
Causality Note: 1.0 equiv of
is consumed to neutralize the HCl salt (liberating the free amine), 1.0 equiv acts as the acid scavenger for the acylation, and 0.5 equiv is a kinetic excess to prevent stalling.
-
-
Acylation: Add 2-fluorobenzoyl chloride (1.0 equiv, 10 mmol) dropwise over 15 minutes. The slow addition controls the exothermic nature of the reaction and prevents di-acylation.
-
Propagation: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 4 hours.
-
Validation Checkpoint (TLC): Spot the reaction mixture against the starting acid chloride on a silica TLC plate (Eluent: Hexanes/EtOAc 7:3). The product will appear as a distinct, UV-active spot at
. The disappearance of the high- acid chloride validates completion. -
Workup: Quench the reaction with 1M aqueous HCl (20 mL) to protonate and remove any unreacted amine. Separate the organic layer, wash with saturated aqueous
(20 mL) and brine (20 mL). Dry over anhydrous , filter, and concentrate in vacuo to yield the intermediate as a white to off-white solid.
Protocol B: Cyclodehydration to this compound
Objective: Execute the Robinson-Gabriel cyclization to form the heteroaromatic ring.
-
Preparation: Dissolve the crude ethyl N-(2-fluorobenzoyl)glycinate (1.0 equiv, ~10 mmol) in anhydrous toluene (100 mL, 0.1 M) in a heavy-walled round-bottom flask.
-
Activation: At room temperature, carefully add Phosphorus oxychloride (
, 3.0 equiv, 30 mmol) via syringe. -
Cyclization: Equip the flask with a reflux condenser and a drying tube. Heat the mixture to 110 °C (reflux) for 4 to 6 hours.
-
Causality Note: Toluene is selected over lower-boiling solvents because the enolization of the ester carbonyl (Step 3 in Fig 2) presents a high activation energy barrier that requires sustained thermal input.
-
-
Validation Checkpoint (FTIR/TLC): Withdraw a 0.1 mL aliquot, concentrate it, and analyze via FTIR. The complete disappearance of the broad amide N-H stretch (~3300 cm⁻¹) and the ester C=O stretch (~1740 cm⁻¹), replaced by sharp oxazole ring vibrations (~1610, 1550 cm⁻¹), provides absolute confirmation of successful cyclization.
-
Quench & Extraction: Cool the reaction to 0 °C. Caution: Slowly pour the mixture over a vigorously stirred slurry of crushed ice and saturated aqueous
to safely hydrolyze the excess . Extract the aqueous phase with Ethyl Acetate ( mL). -
Purification: Wash the combined organic layers with brine, dry over
, and concentrate. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the target this compound as a pale yellow oil or low-melting solid.
References
-
[2] Benchchem. Application Notes: Synthesis of Oxazoles from Ethyl Isocyanoacetate. Available at: 2
-
[3] ResearchGate. Cu(II)-catalyzed synthesis of 2,4,5-trisubstituted oxazoles. (Details on Robinson-Gabriel synthesis and Burgess Reagent applications). Available at:3
-
[4] Palmer, D. C., et al. Chemistry of oxazoles | Chemical Reviews. ACS Publications. Available at:4
-
[1] Palmer, D. C. Oxazoles. Synthesis, Reactions, and Spectroscopy. John Wiley & Sons. Available at: 1
Sources
Application Notes & Protocols for the Synthesis of 2-Aryl-5-Ethoxyoxazoles
Introduction
The 2-aryl-5-ethoxyoxazole scaffold is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and drug development. As a bioisostere for ester and amide functionalities, this structural unit is embedded in numerous biologically active compounds, offering advantages in metabolic stability, cell permeability, and target engagement. The precise arrangement of the aryl group at the 2-position and the ethoxy group at the 5-position provides a unique electronic and steric profile, making these molecules valuable probes and lead candidates in pharmaceutical research.
This technical guide provides a detailed exposition of the primary synthetic routes to 2-aryl-5-ethoxyoxazoles, grounded in established chemical principles. We will delve into the mechanistic underpinnings of the key transformations, offer step-by-step experimental protocols, and present comparative data to aid researchers in selecting and optimizing their synthetic strategies.
Core Synthetic Strategy: The Modified Robinson-Gabriel Approach
The most direct and versatile method for constructing the 2-aryl-5-ethoxyoxazole core is an adaptation of the classic Robinson-Gabriel synthesis. This pathway involves the cyclodehydration of an N-aroyl-α-amino acid ethyl ester. The synthesis can be logically divided into two primary stages: preparation of the acyclic precursor and its subsequent cyclization to form the aromatic oxazole ring.
Part 1: Synthesis of N-Aroyl-α-amino Ethyl Ester Precursors
The synthesis of the N-acylated precursor is typically a straightforward amidation reaction, often performed under Schotten-Baumann conditions. This involves the reaction of an ethyl α-amino-ester with an appropriate aroyl chloride in the presence of a base to neutralize the HCl byproduct.
Protocol 1: Synthesis of Ethyl 2-benzamidoacetate (Ethyl Hippurate)
This protocol details the synthesis of the precursor required for producing 2-phenyl-5-ethoxyoxazole.
Materials:
-
Glycine ethyl ester hydrochloride
-
Benzoyl chloride
-
10% Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Diethyl ether
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flask, dissolve glycine ethyl ester hydrochloride (1.0 eq) in a 10% aqueous NaOH solution (approx. 2.5 eq of NaOH)[1].
-
To this basic solution, add benzoyl chloride (1.0-1.1 eq) dropwise with vigorous stirring. An alternative method involves adding the benzoyl chloride in a solvent like DCM simultaneously with an aqueous NaOH solution to maintain a basic pH[1].
-
Continue stirring vigorously. The reaction is typically exothermic. Stir until the characteristic smell of benzoyl chloride has disappeared, which usually takes 15-30 minutes.
-
Separate the organic layer if a two-phase system was used. If a single aqueous phase was used, extract the mixture with DCM or diethyl ether.
-
Acidify the aqueous layer carefully with concentrated HCl to a pH of ~2 to precipitate any dissolved product. Extract again with the organic solvent.
-
Combine all organic extracts and wash with water, followed by brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude ethyl 2-benzamidoacetate.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford a white crystalline solid.
Part 2: Cyclodehydration to 2-Aryl-5-Ethoxyoxazoles
This step is the core of the oxazole synthesis, where the linear precursor is cyclized and dehydrated to form the aromatic ring. While various dehydrating agents like sulfuric acid and polyphosphoric acid are used in traditional Robinson-Gabriel syntheses, phosphorus oxychloride (POCl₃) is particularly effective for this transformation, acting as both a chlorinating and dehydrating agent.[2][3][4]
Protocol 2: POCl₃-Mediated Synthesis of 2-Phenyl-5-ethoxyoxazole
This protocol describes the cyclodehydration of ethyl 2-benzamidoacetate.
Materials:
-
Ethyl 2-benzamidoacetate (from Protocol 1)
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (optional, as a base)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or Acetonitrile)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or Dichloromethane for extraction
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble a flame-dried, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Reaction Mixture: To the flask, add ethyl 2-benzamidoacetate (1.0 eq) and a suitable anhydrous solvent (e.g., toluene).
-
Reagent Addition: Cool the mixture in an ice bath (0 °C). Slowly add phosphorus oxychloride (POCl₃, 1.5-2.0 eq) dropwise to the stirred solution. Some protocols may include an anhydrous base like pyridine to scavenge the generated HCl.
-
Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux (typically 80-110 °C, depending on the solvent). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is generally complete within 2-6 hours.
-
Workup: Cool the reaction mixture to room temperature and then carefully pour it over crushed ice or into a cold, saturated aqueous NaHCO₃ solution to quench the excess POCl₃. Caution: This quenching is highly exothermic and releases HCl gas; perform in a well-ventilated fume hood.
-
Extraction: Stir the quenched mixture until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure 2-phenyl-5-ethoxyoxazole.
Mechanism of POCl₃-Mediated Cyclodehydration
The formation of the oxazole ring proceeds through a well-defined mechanism involving activation of the amide carbonyl, cyclization, and subsequent elimination.
Note: The DOT graph above is a template. Actual chemical structures would be rendered in a final document.
-
Activation: The amide carbonyl oxygen of the N-aroyl-α-amino ester attacks the electrophilic phosphorus atom of POCl₃. This converts the carbonyl oxygen into a good leaving group (a dichlorophosphate ester).[3][5]
-
Enolization & Cyclization: The ester carbonyl can enolize. The enol oxygen then acts as a nucleophile, attacking the activated amide carbon in a 5-exo-trig cyclization to form a five-membered oxazoline intermediate.
-
Elimination & Aromatization: The dichlorophosphate group is eliminated, and a subsequent proton loss from the C4 position leads to the formation of the stable, aromatic oxazole ring.
Comparative Data and Scope
The described methodology is robust and applicable to a range of substrates. The choice of aroyl chloride in the precursor synthesis directly determines the 2-aryl substituent on the final oxazole.
| Entry | 2-Aryl Substituent | Dehydrating Agent | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Phenyl | POCl₃ | Toluene | 110 | 4 | 70-85 |
| 2 | 4-Chlorophenyl | POCl₃ | Dioxane | 100 | 5 | 65-80 |
| 3 | 4-Methoxyphenyl | POCl₃ | Acetonitrile | 80 | 6 | 70-88 |
| 4 | Phenyl | H₂SO₄ (conc.) | Acetic Anhydride | 100 | 2 | 50-65 |
| 5 | 2-Naphthyl | POCl₃ | Toluene | 110 | 4 | 60-75 |
Table 1: Representative conditions and expected yields for the synthesis of 2-aryl-5-ethoxyoxazoles. Yields are estimated based on similar transformations reported in the literature.[4]
Conclusion
The synthesis of 2-aryl-5-ethoxyoxazoles is reliably achieved through a two-stage process involving the preparation of an N-aroyl-α-amino ethyl ester followed by a cyclodehydration reaction. The use of phosphorus oxychloride as the dehydrating agent offers a high-yielding and broadly applicable method for constructing the target oxazole ring. This guide provides the fundamental protocols and mechanistic understanding necessary for researchers to successfully synthesize these valuable heterocyclic compounds for applications in drug discovery and chemical biology.
References
-
Cornforth, J. W., & Cornforth, R. H. (1947). A new synthesis of oxazoles and iminazoles including its application to the preparation of oxazole. Journal of the Chemical Society (Resumed), 96. [Link]
-
Shafer, C. M., & Molinski, T. F. (2000). A Practical Synthesis of 1,3-Oxazole. HETEROCYCLES, 53(5), 1167. [Link]
-
Fattah, T. A., & Heaney, H. (2009). Intramolecular Acylation of Aryl- and Aroyl-Aliphatic Acids by the Action of Pyrophosphoryl Chloride and Phosphorus Oxychloride. Molecules, 14(11), 4613–4627. [Link]
-
VandenBerg, G. E., Harrison, J. B., Carter, H. E., & Magerlein, B. J. (1967). 2-phenyl-5-oxazolone. Organic Syntheses, 47, 101. [Link]
-
Gompper, R., & Effenberger, F. (1978). Mixed Carboxylic-Dichlorophosphoric Anhydrides - Reactive Intermediates in Acyl Chloride Synthesis with POCl3. Angewandte Chemie International Edition in English, 17(9), 685-686. [Link]
-
Yang, T., Huang, C., Jia, J., Wu, F., & Ni, F. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 9042. [Link]
-
Cornforth, J. W., Fawaz, E., Goldsworthy, L. J., & Robinson, R. (1949). A synthesis of acylamidomalondialdehydes. Journal of the Chemical Society (Resumed), 330. [Link]
-
Iancu, M., Vlase, L., Cîmpean, A., Gheldiu, A. M., Nițulescu, G. M., & Drăghici, C. (2021). Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives. Molecules, 26(16), 5019. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]
-
Chemistry Steps. (2020, August 8). POCl3 for Dehydration of Alcohols. Chemistry Steps. [Link]
-
Wikipedia contributors. (2023, December 26). Cornforth rearrangement. Wikipedia. [Link]
-
Vedejs, E., & Grissom, J. W. (1988). 4-Substituted oxazoles from 4-carboxy-oxazoles: 4-cyano-2,5-diphenyloxazole. Organic Syntheses, 66, 104. [Link]
- Patil, P., Bari, S., & Firke, S. (2014). A comprehensive review on synthesis of oxazole derivatives and their biological activities. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 499-523.
-
An experimental handbook for D. Pharmacy. (n.d.). AIM: TO SYNTHESIZE HIPPURIC ACID (BENZOYL GLYCINE). Chapter: 13. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. POCl3 for Dehydration of Alcohols - Chemistry Steps [chemistrysteps.com]
- 3. Intramolecular Acylation of Aryl- and Aroyl-Aliphatic Acids by the Action of Pyrophosphoryl Chloride and Phosphorus Oxychloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [elib.uni-stuttgart.de]
- 5. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Rhodium-Catalyzed Synthesis of 5-Ethoxyoxazoles via Nitrile Ylide Intermediates
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Focus: Heterocycle synthesis, peptidomimetic scaffolding, and late-stage functionalization.
Executive Summary
Oxazoles are privileged scaffolds in medicinal chemistry, frequently serving as bioisosteres for amides and key structural motifs in natural products. The 5-ethoxyoxazole moiety, in particular, is highly valued as a versatile diene in Diels-Alder cycloadditions and as a precursor to complex heterocyclic architectures[1]. This application note details an autonomous, self-validating protocol for the from ethyl diazoacetate (EDA) and nitriles[2].
Mechanistic Framework
The transformation relies on the controlled decomposition of EDA by a dirhodium(II) catalyst to generate a highly electrophilic rhodium carbenoid intermediate[3]. When generated in the presence of a nitrile, the carbenoid undergoes rapid nucleophilic attack by the nitrile nitrogen. This forms a transient, highly reactive nitrile ylide dipole[4]. Subsequent 1,5-electrocyclic ring closure of this dipole yields the stable 5-ethoxyoxazole core.
Mechanistic pathway of Rh-catalyzed 5-ethoxyoxazole synthesis via nitrile ylide intermediate.
Experimental Causality & Design Principles
To ensure high reproducibility and scientific integrity, it is critical to understand why specific parameters are chosen for this transformation.
-
Catalyst Selection: Rh₂(OAc)₄ is selected over more electrophilic variants like Rh₂(pfm)₄. The moderate Lewis acidity of the acetate ligands provides an optimal ligand exchange rate. This stabilizes the carbenoid just enough to favor intermolecular trapping by the weakly nucleophilic nitrile, whereas highly electrophilic catalysts often lead to altered regioselectivity or rapid degradation[5].
-
Solvent as Reactant: Nitriles are poor nucleophiles compared to heteroatom lone pairs (e.g., amines, alcohols). To drive the formation of the nitrile ylide and outcompete side reactions, the, typically serving as the reaction solvent[3].
-
Syringe Pump Addition: EDA is highly reactive. A high steady-state concentration of EDA leads to rapid bimolecular dimerization into diethyl maleate and diethyl fumarate. Adding EDA over 4 hours ensures the carbenoid is generated at a low, controlled rate, maximizing the yield of the desired oxazole[2].
Quantitative Data: Catalyst & Condition Optimization
The following table summarizes the causal relationship between catalyst choice, reaction conditions, and overall synthetic efficiency.
| Catalyst | Temperature (°C) | Solvent / Reagent | Yield (%) | Mechanistic Observation |
| Rh₂(OAc)₄ | 70 | Nitrile (neat) | 75–85 | Optimal carbenoid formation; minimal dimerization. |
| Rh₂(pfm)₄ | 70 | Nitrile (neat) | < 30 | High electrophilicity leads to rapid side-reactions/decomposition. |
| Cu(OTf)₂ | 80 | Nitrile (neat) | 40–50 | Requires higher activation energy; increased dimerization observed. |
| Pd(OAc)₂ | 80 | Nitrile (neat) | 25–35 | Alternative mechanistic pathway; poor efficiency for 5-ethoxyoxazoles. |
| None (Thermal) | 150 | Nitrile (neat) | < 15 | Non-selective thermal decomposition of EDA; heavy tarring. |
Standardized Protocol: Synthesis of 2-Substituted 5-Ethoxyoxazoles
Step-by-step experimental workflow for Rh-catalyzed 5-ethoxyoxazole synthesis.
Materials & Reagents
-
Ethyl diazoacetate (EDA) (Caution: Toxic and potentially explosive; handle exclusively in a fume hood)
-
Nitrile (e.g., Benzonitrile, Acetonitrile) (Anhydrous)
-
Dirhodium tetraacetate (Rh₂(OAc)₄)
-
Dichloromethane / Ethyl Acetate / Hexanes (for extraction and chromatography)
Step-by-Step Execution
-
Preparation: Flame-dry a two-neck 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a strict argon atmosphere.
-
Catalyst Loading: Add Rh₂(OAc)₄ (0.023 g, 0.046 mmol, ~1.2 mol%) and the anhydrous nitrile (20 mL) to the flask.
-
Equilibration: Heat the vibrant green/blue suspension to 70 °C using a temperature-controlled oil bath. Allow the system to equilibrate for 10 minutes.
-
Controlled Addition: Dissolve EDA (0.438 g, 3.84 mmol) in the anhydrous nitrile (20 mL). Using a programmable syringe pump, add this solution dropwise to the stirring catalyst mixture over exactly 4 hours (rate = 5 mL/h)[2].
-
Maturation: Following complete addition, maintain the reaction at 70 °C for an additional 6 hours to ensure complete consumption of the diazo compound and full cyclization of the ylide intermediate.
-
Work-up: Cool the mixture to room temperature. Remove the excess nitrile under reduced pressure. (Note: If using high-boiling nitriles like benzonitrile, utilize a rotary evaporator equipped with a high-vacuum pump and a water bath at 60 °C).
-
Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate (typically starting at 9:1) to isolate the pure 2-substituted 5-ethoxyoxazole[2].
Validation & Quality Control
A robust protocol must be a self-validating system. Use the following analytical benchmarks to confirm the success of your synthesis:
-
Thin-Layer Chromatography (TLC): The 5-ethoxyoxazole product will appear as a distinct, UV-active spot (254 nm). Due to the electron-rich nature of the oxazole ring, it stains readily and intensely with aqueous KMnO₄.
-
¹H NMR (CDCl₃, 400 MHz): The hallmark of a successful synthesis is the appearance of a sharp singlet corresponding to the C4-H of the oxazole ring, typically resonating at δ 6.80–7.10 ppm . The ethoxy group will present a classic splitting pattern: a quartet at δ 4.10–4.30 ppm (2H, J = 7.1 Hz) and a triplet at δ 1.35–1.45 ppm (3H, J = 7.1 Hz).
-
¹³C NMR (CDCl₃, 100 MHz): Confirm the heterocycle formation by identifying the highly deshielded C5 carbon (attached to the ethoxy oxygen) at ~δ 155–160 ppm and the C4 carbon at ~δ 110–115 ppm .
-
IR Spectroscopy: Look for strong absorption bands around 1620 cm⁻¹ (C=N stretch of the oxazole ring) and 1240 cm⁻¹ (C–O–C stretch of the ethoxy ether linkage).
References
-
Efficient synthesis of oxazoles by dirhodium(II)-catalyzed reactions of styryl diazoacetate with oximes PubMed Central (PMC), National Institutes of Health URL:[Link]
-
Rhodium Carbene Routes to Oxazoles and Thiazoles. Catalyst Effects in the Synthesis of Oxazole and Thiazole Carboxylates, Phosphonates, and Sulfones The Journal of Organic Chemistry, ACS Publications URL:[Link]
-
Diazocarbonyl and Related Compounds in the Synthesis of Azoles Molecules, MDPI URL:[Link]
Sources
- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 2. thieme-connect.de [thieme-connect.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Diazocarbonyl and Related Compounds in the Synthesis of Azoles | MDPI [mdpi.com]
- 5. The rhodium carbene route to oxazoles: a remarkable catalyst effect - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Reagents for C-H Activation of 2-Phenyl-1,3-Oxazole Rings: A Detailed Guide for Researchers
Introduction: The Strategic Importance of C-H Activation on the 2-Phenyl-1,3-Oxazole Scaffold
The 2-phenyl-1,3-oxazole motif is a privileged scaffold in medicinal chemistry and materials science, appearing in a multitude of biologically active compounds and functional materials.[1] The ability to forge new carbon-carbon and carbon-heteroatom bonds directly from the inherently unreactive C-H bonds of this ring system represents a paradigm shift in molecular synthesis. This approach, known as C-H activation, offers a more atom- and step-economical alternative to traditional cross-coupling reactions, which necessitate the pre-functionalization of starting materials.[2] For drug development professionals and synthetic chemists, mastering C-H activation of the 2-phenyl-1,3-oxazole ring opens new avenues for rapid lead optimization, the synthesis of novel analogues, and the construction of complex molecular architectures.
This comprehensive guide provides an in-depth exploration of the key reagents, catalytic systems, and detailed protocols for the C-H functionalization of 2-phenyl-1,3-oxazole rings. We will delve into the mechanistic underpinnings of these transformations, offering insights into the rationale behind the selection of specific catalysts, ligands, oxidants, and reaction conditions.
Core Principles: Mechanistic Insights into C-H Activation of 2-Phenyl-1,3-Oxazoles
The C-H activation of 2-phenyl-1,3-oxazoles is predominantly achieved through transition metal catalysis, with palladium, rhodium, and ruthenium being the most extensively studied metals. The regioselectivity of these reactions is a critical aspect, with functionalization occurring at either the C5-position of the oxazole ring or the ortho-position of the 2-phenyl substituent. This selectivity is often dictated by the choice of catalyst, directing group, and reaction conditions.
A common mechanistic pathway, particularly for palladium-catalyzed reactions, is the Concerted Metalation-Deprotonation (CMD) mechanism. In this process, the palladium catalyst, often in a high oxidation state, coordinates to the directing group (the nitrogen atom of the oxazole ring). This coordination brings the metal center in close proximity to the target C-H bond, facilitating its cleavage in a concerted fashion with the assistance of a base. The resulting organometallic intermediate can then undergo further reactions, such as reductive elimination with a coupling partner, to form the desired product.
dot graph "Concerted_Metalation_Deprotonation_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Substrate [label="2-Phenyl-1,3-oxazole"]; Catalyst [label="Pd(II) Catalyst"]; Intermediate1 [label="Coordination Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CMD_TS [label="Concerted Metalation-\nDeprotonation (CMD)\nTransition State", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Palladacycle [label="Palladacycle Intermediate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Coupling_Partner [label="Coupling Partner\n(e.g., Ar-X)"]; Oxidative_Addition [label="Oxidative Addition", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate2 [label="Pd(IV) Intermediate"]; Reductive_Elimination [label="Reductive Elimination", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Functionalized Product"]; Catalyst_Regen [label="Catalyst Regeneration"];
Substrate -> Intermediate1; Catalyst -> Intermediate1; Intermediate1 -> CMD_TS [label="Base"]; CMD_TS -> Palladacycle; Palladacycle -> Oxidative_Addition; Coupling_Partner -> Oxidative_Addition; Oxidative_Addition -> Intermediate2; Intermediate2 -> Reductive_Elimination; Reductive_Elimination -> Product; Reductive_Elimination -> Catalyst_Regen; Catalyst_Regen -> Catalyst [style=dashed]; }
Caption: Generalized Concerted Metalation-Deprotonation (CMD) pathway for C-H activation.
Key Reagents and Their Roles
The success of a C-H activation reaction hinges on the judicious selection of several key components:
-
Transition Metal Catalysts: These are the workhorses of C-H activation.
-
Palladium Catalysts: Palladium(II) acetate (Pd(OAc)₂), palladium(II) chloride (PdCl₂), and various pre-catalysts are widely used for direct arylation, alkenylation, and other coupling reactions.[3]
-
Rhodium Catalysts: Cationic rhodium(III) complexes, such as [Cp*RhCl₂]₂, are particularly effective for annulation reactions with alkynes and alkenes.
-
Ruthenium Catalysts: Ruthenium(II) complexes, like [Ru(p-cymene)Cl₂]₂, are often employed for alkenylation and other oxidative C-H functionalizations.[4]
-
-
Ligands: Ligands play a crucial role in stabilizing the metal center, modulating its reactivity, and influencing regioselectivity.
-
Phosphine Ligands: Triphenylphosphine (PPh₃), tricyclohexylphosphine (PCy₃), and specialized biaryl phosphines are commonly used in palladium catalysis.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands have emerged as a robust class of ligands for palladium-catalyzed C-H activation, often offering enhanced stability and reactivity.[3]
-
-
Oxidants: In many C-H activation cycles, an oxidant is required to regenerate the active catalytic species.
-
Copper Salts: Copper(II) acetate (Cu(OAc)₂) and copper(II) bromide (CuBr₂) are frequently used oxidants, particularly in palladium-catalyzed reactions.[5]
-
Silver Salts: Silver salts like silver acetate (AgOAc) and silver carbonate (Ag₂CO₃) are also common oxidants, especially in rhodium-catalyzed processes.
-
-
Bases: Bases are essential for the deprotonation step in the C-H activation process.
-
Inorganic Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium acetate (KOAc) are widely used.
-
Organic Bases: Tertiary amines such as triethylamine (Et₃N) and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) are also employed.
-
-
Additives: Certain additives can significantly enhance reaction efficiency and selectivity.
-
Carboxylic Acids: Pivalic acid (PivOH) is a common additive in palladium-catalyzed direct arylations, believed to facilitate the CMD step.
-
Detailed Application Notes and Protocols
Protocol 1: Palladium-Catalyzed Direct C-H Arylation of 2-Phenyl-1,3-oxazole with Aryl Bromides
This protocol details a general procedure for the direct arylation of the C5-position of the 2-phenyl-1,3-oxazole ring with various aryl bromides.
Workflow Diagram:
dot graph "Palladium_Catalyzed_Arylation_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reagents [label="Combine 2-Phenyl-1,3-oxazole,\nAryl Bromide, Pd(OAc)2,\nLigand, Base, and Solvent"]; Reaction [label="Heat under Inert Atmosphere\n(e.g., 100-140 °C)"]; Workup [label="Cool to Room Temperature,\nDilute with Solvent,\nFilter"]; Purification [label="Concentrate and Purify\nby Column Chromatography"]; Product [label="Obtain Arylated Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Reagents; Reagents -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; }
Caption: Workflow for Palladium-Catalyzed Direct Arylation.
Reagents and Equipment:
| Reagent/Equipment | Purpose |
| 2-Phenyl-1,3-oxazole | Substrate |
| Aryl bromide | Coupling partner |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst |
| Triphenylphosphine (PPh₃) | Ligand |
| Potassium carbonate (K₂CO₃) | Base |
| N,N-Dimethylacetamide (DMAc) | Solvent |
| Schlenk tube or sealed vial | Reaction vessel |
| Magnetic stirrer and hotplate | For heating and mixing |
| Inert gas supply (Nitrogen or Argon) | To maintain anhydrous and oxygen-free conditions |
| Thin-layer chromatography (TLC) plate | To monitor reaction progress |
| Silica gel for column chromatography | For purification |
Step-by-Step Protocol:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add 2-phenyl-1,3-oxazole (1.0 mmol, 1.0 equiv), the corresponding aryl bromide (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the Schlenk tube with an inert gas (nitrogen or argon) three times.
-
Add anhydrous N,N-dimethylacetamide (DMAc) (5 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filter cake with additional ethyl acetate (10 mL).
-
Combine the organic filtrates and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-phenyl-5-aryl-1,3-oxazole.
Quantitative Data Summary:
| Aryl Bromide | Product Yield (%) |
| 4-Bromotoluene | 85 |
| 4-Bromoanisole | 82 |
| 4-Bromobenzonitrile | 75 |
| 1-Bromo-4-fluorobenzene | 88 |
| 3-Bromopyridine | 65 |
Protocol 2: Rhodium-Catalyzed [3+2] Annulation of 2-Phenyl-1,3-oxazoles with Maleimides
This protocol describes the synthesis of complex fused heterocyclic systems through the rhodium-catalyzed C-H activation of the ortho-position of the 2-phenyl group and subsequent annulation with N-substituted maleimides.
Reagents and Equipment:
| Reagent/Equipment | Purpose |
| 2-Phenyl-1,3-oxazole | Substrate |
| N-substituted maleimide | Coupling partner |
| [Cp*RhCl₂]₂ | Catalyst |
| Silver carbonate (Ag₂CO₃) | Oxidant |
| Acetic acid (AcOH) | Additive |
| 1,2-Dichloroethane (DCE) | Solvent |
| Sealed reaction tube | Reaction vessel |
Step-by-Step Protocol:
-
In a sealed reaction tube, combine 2-phenyl-1,3-oxazole (0.2 mmol, 1.0 equiv), the N-substituted maleimide (0.24 mmol, 1.2 equiv), [Cp*RhCl₂]₂ (0.005 mmol, 2.5 mol%), and silver carbonate (0.2 mmol, 1.0 equiv).
-
Add 1,2-dichloroethane (DCE) (1.0 mL) and acetic acid (0.2 mmol, 1.0 equiv).
-
Seal the tube and heat the mixture at 100 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane (10 mL).
-
Filter the mixture through a short pad of silica gel, washing with additional dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by preparative thin-layer chromatography (PTLC) or column chromatography to yield the annulated product.
Quantitative Data Summary:
| N-Substituent of Maleimide | Product Yield (%) |
| Methyl | 78 |
| Phenyl | 85 |
| Benzyl | 82 |
Protocol 3: Ruthenium-Catalyzed C-H Alkenylation of 2-Aryl-1,3-oxazoles
This protocol provides a method for the direct alkenylation of the ortho-C-H bond of the 2-aryl group in 2-aryl-1,3-oxazoles with unactivated olefins.
Reagents and Equipment:
| Reagent/Equipment | Purpose |
| 2-Aryl-1,3-oxazole | Substrate |
| Olefin (e.g., styrene) | Coupling partner |
| [Ru(p-cymene)Cl₂]₂ | Catalyst |
| Silver hexafluoroantimonate (AgSbF₆) | Additive |
| Copper(II) acetate (Cu(OAc)₂) | Oxidant |
| 1,2-Dichloroethane (DCE) | Solvent |
Step-by-Step Protocol:
-
To a screw-capped vial, add the 2-aryl-1,3-oxazole (0.2 mmol, 1.0 equiv), [Ru(p-cymene)Cl₂]₂ (0.005 mmol, 2.5 mol%), and silver hexafluoroantimonate (0.04 mmol, 20 mol%).
-
The vial is sealed and the atmosphere is replaced with argon.
-
Add the olefin (0.4 mmol, 2.0 equiv), copper(II) acetate (0.2 mmol, 1.0 equiv), and 1,2-dichloroethane (DCE) (1.0 mL).
-
The reaction mixture is stirred at 100 °C for 24 hours.
-
After cooling, the mixture is filtered through a pad of Celite, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the ortho-alkenylated product.
Quantitative Data Summary:
| 2-Aryl Substituent | Olefin | Product Yield (%) |
| Phenyl | Styrene | 75 |
| 4-Methylphenyl | Styrene | 80 |
| Phenyl | n-Butyl acrylate | 68 |
Conclusion and Future Outlook
The C-H activation of 2-phenyl-1,3-oxazole rings has emerged as a powerful and versatile strategy for the synthesis of complex and biologically relevant molecules. The protocols detailed in this guide, utilizing palladium, rhodium, and ruthenium catalysis, provide a solid foundation for researchers and drug development professionals to explore this exciting area of chemistry. As the field continues to evolve, we can anticipate the development of even more efficient, selective, and sustainable methods for the functionalization of this important heterocyclic scaffold. The continued exploration of new catalysts, ligands, and reaction conditions will undoubtedly unlock further potential in the rapid and innovative synthesis of novel chemical entities.
References
- Zhang, H. Z., Zhao, Z. L., & Zhou, C. H. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry, 144, 444–492.
- Patil, S. A., Patil, R., & Miller, D. D. (2017). Ruthenium-catalyzed C–H activation and functionalization: a versatile tool for the synthesis of medicinally relevant scaffolds. Future Medicinal Chemistry, 9(12), 1405-1425.
- Wencel-Delord, J., & Glorius, F. (2013). C–H bond activation enables the rapid construction and late-stage diversification of functional molecules.
- Wu, G., Zhou, J., Zhang, M., Hu, P., & Su, W. (2012). Palladium-catalyzed direct arylation of benzoxazoles with unactivated simple arenes.
- Shen, X. B., Zhang, Y., Chen, W. X., Xiao, Z. K., Hu, T. T., & Shao, L. X. (2014). Direct C-H bond arylation of (benzo)oxazoles with aryl chlorides catalyzed by N-heterocyclic carbene-palladium (II)-1-methylimidazole complex. Organic letters, 16(7), 1984-1987.
- Larson, H. R., Schultz, D. M., Curtis-Fisk, J., & Kalyani, D. (2019). Ni-Catalyzed C–H Arylation of Oxazoles and Benzoxazoles Using Pharmaceutically Relevant Aryl Chlorides and Bromides. The Journal of Organic Chemistry, 84(20), 13019-13031.
- Dong, J., Li, Y., & Li, X. (2018). Rhodium (III)-catalyzed cascade annulation of 2-phenyloxazoles with maleimides leading to pyrrolo [1, 2-a] quinolin-5-ones. Organic letters, 20(15), 4555-4559.
- Gande, S., Sarma, M. J., & Singh, F. V. (2020). Ruthenium (II) Catalyzed C (sp 2)− H Bond Alkenylation of 2‐Arylbenzo [d] oxazole and 2‐Arylbenzo [d] thiazole with Unactivated Olefins. Chemistry–An Asian Journal, 16(1), 87-96.
Sources
- 1. Direct Arylation in the Presence of Palladium Pincer Complexes [mdpi.com]
- 2. Direct C-H Bond Arylation of (Benzo)oxazoles with Aryl Chlorides Catalyzed by N-Heterocyclic Carbene-Palladium(II)-1-Methylimidazole Complex [organic-chemistry.org]
- 3. Ruthenium(ii)-catalyzed C-2 alkenylation of indole with olefins via a quinazolin-4(3H)-one directing group: a platform for selective fluorescent anion sensors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Palladium-catalyzed direct arylation of benzoxazoles with unactivated simple arenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Strategic Integration of Fluorinated Oxazoles in Agrochemical Discovery
Application Note & Technical Guide
Executive Summary: The Fluorine-Oxazole Synergy
In modern agrochemical design, the convergence of fluorine chemistry and heterocyclic scaffolds represents a primary strategy for optimizing bioactivity and metabolic stability.[1] This guide focuses on the fluorinated oxazole and its saturated analog, the oxazoline .[1]
The oxazole ring serves as a critical bioisostere for amide bonds and carboxylates, offering improved hydrolytic stability and pi-stacking potential.[1] When functionalized with fluorine (e.g., trifluoromethyl groups or fluorinated aryl substituents), these scaffolds exhibit:
-
Enhanced Lipophilicity (LogP): Facilitating cuticular penetration in insects and fungi.[1][2]
-
Metabolic Blocking: Fluorine at strategic positions (e.g., ortho-phenyl) prevents oxidative metabolism by cytochrome P450s.[1][2]
-
pKa Modulation: Altering the basicity of the nitrogen atom to tune receptor binding affinity.[1]
This guide details the application of these moieties, using the commercial acaricide Etoxazole as a foundational case study, followed by advanced protocols for synthesizing novel 2-(trifluoromethyl)oxazole candidates.
Chemical Space & Design Rationale
Structural Activity Relationship (SAR)
The incorporation of fluorine into the oxazole scaffold typically follows two design logic paths:
| Design Strategy | Chemical Modification | Effect on Agrochemical Property |
| Scaffold Polarization | Substitution of -H or -CH3 with -CF3 at C2 or C4 positions.[1][2] | Increases electron deficiency of the ring; strengthens pi-pi interactions with target enzymes; lowers pKa of ring nitrogen.[1][2] |
| Metabolic Armor | Attachment of fluorinated phenyl rings (e.g., 2,6-difluorophenyl) to the oxazole.[2] | Sterically and electronically blocks metabolic oxidation sites; increases persistence in the field (e.g., Etoxazole).[2] |
| Bioisosterism | Replacing an ester (-COOR) with a 2-(trifluoromethyl)oxazole .[2] | Mimics the carbonyl geometry and electronics while resisting hydrolytic cleavage by plant/insect esterases.[1] |
Case Study: Etoxazole
Etoxazole (CAS: 153233-91-1) is the premier example of a commercial fluorinated oxazoline.[1][2]
-
Key Structural Feature: The 2-(2,6-difluorophenyl) moiety.[1][2][3][4] This specific fluorination pattern is critical. It provides the necessary steric bulk and electronic environment to lock the compound into the active site of the chitin synthase enzyme, while the oxazoline ring mimics the transition state of chitin precursors.
Experimental Protocols
Protocol A: Synthesis of 2-(Trifluoromethyl)oxazoles
Targeting the "Emerging Research" scaffold. This protocol utilizes a PIFA-mediated oxidative cyclization , a robust method for generating 2-(trifluoromethyl)oxazoles from readily available enamines.[2] This method avoids harsh conditions associated with traditional dehydration methods.[1][2]
Reagents Required:
Step-by-Step Methodology:
-
Substrate Preparation: Dissolve the starting ketone (1.0 equiv) in anhydrous toluene.[1][2] Add morpholine (1.2 equiv) and a catalytic amount of p-toluenesulfonic acid.[1][2] Reflux with a Dean-Stark trap to remove water.[1][2] Evaporate solvent to yield the crude enamine.[1][2]
-
Oxidative Cyclization:
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor consumption of enamine by TLC (Hexane:EtOAc 8:2).
-
Work-up:
-
Purification: Purify the residue via flash column chromatography (Silica gel, gradient Hexane -> 5% EtOAc/Hexane). The 2-(trifluoromethyl)oxazole typically elutes as a colorless oil or white solid.[1][2]
Validation Criteria:
-
19F NMR: Look for a characteristic singlet around -65 ppm (corresponding to the C2-CF3 group).[1][2]
-
1H NMR: Disappearance of enamine olefinic protons and appearance of the oxazole ring proton (if C4/C5 is unsubstituted).[2]
Protocol B: High-Throughput Antifungal Screening (Microtiter Plate)
Application: Screening synthesized fluorinated oxazoles against phytopathogenic fungi (e.g., Botrytis cinerea).[2]
Materials:
-
96-well sterile microplates (flat bottom).
-
Fungal spore suspension (
spores/mL in Potato Dextrose Broth).[1][2] -
Test compounds (dissolved in DMSO).
Workflow:
-
Compound Dilution: Prepare a stock solution of the fluorinated oxazole at 10,000 ppm in DMSO. Perform serial dilutions to generate test concentrations (e.g., 100, 50, 25, 12.5, 6.25 ppm).
-
Plating:
-
Incubation: Seal plates with gas-permeable film. Incubate at 25°C for 48–72 hours in the dark.
-
Data Acquisition: Measure Optical Density (OD) at 600 nm using a microplate reader.
-
Analysis: Calculate Percent Inhibition:
Determine using non-linear regression (dose-response curve).
Visualization & Logic
Synthesis Workflow: Fluorinated Oxazole Construction
The following diagram outlines the logical flow for synthesizing and validating these compounds.
Caption: Workflow for the PIFA-mediated synthesis of 2-(trifluoromethyl)oxazoles from ketone precursors.
Mode of Action: Etoxazole (Chitin Synthesis Inhibition)
Understanding the target interaction is crucial for designing the next generation of inhibitors.[2]
Caption: Mechanism of Action for Etoxazole, highlighting the role of the fluorinated moiety in enzyme inhibition.[2]
References
-
Yashima Chemical Industry Co., Ltd. (1994).[1][2] Etoxazole: A novel acaricide for the control of spider mites.[1] Patent EP0639572A1.[1][2] Link
-
Kang, H., et al. (2011).[1][2] Synthesis of 2-(trifluoromethyl)oxazoles from β-monosubstituted enamines via PhI(OCOCF3)2-mediated trifluoroacetoxylation and cyclization.[2][5] Journal of Organic Chemistry, 76(24), 10338-10344.[2] Link[2]
-
Insecticide Resistance Action Committee (IRAC). (2024).[1][2] Mode of Action Classification Scheme: Group 10B Mite growth inhibitors.[1][2]Link[2]
-
Jescke, P. (2024).[1][2] Recent developments in fluorine-containing pesticides.[1][2] Pest Management Science, 80(7).[2] Link[2]
-
PubChem. (2025).[1][2][3] Etoxazole Compound Summary. National Library of Medicine.[1][2] Link
Sources
- 1. Oxazole - Wikipedia [en.wikipedia.org]
- 2. PubChemLite - Oxaziclomefone (C20H19Cl2NO2) [pubchemlite.lcsb.uni.lu]
- 3. Etoxazole | C21H23F2NO2 | CID 153974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rayfull.com [rayfull.com]
- 5. Synthesis of 2-(trifluoromethyl)oxazoles from β-monosubstituted enamines via PhI(OCOCF3)2-mediated trifluoroacetoxylation and cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. cbijournal.com [cbijournal.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Ethoxy-2-(2-fluorophenyl)-1,3-oxazole
Target Audience: Researchers, scientists, and drug development professionals.
Overview
5-Ethoxy-2-(2-fluorophenyl)-1,3-oxazole (CAS: 338400-08-1) is a highly specialized heterocyclic intermediate utilized in pharmaceutical drug development. Synthesizing 2-aryl-5-alkoxyoxazoles often yields a complex crude mixture containing unreacted starting materials, ring-opened acyclic amides, and hydrolyzed oxazolone byproducts. This guide provides a comprehensive, field-tested troubleshooting matrix and self-validating protocols to isolate the target compound with high purity while preventing on-column degradation.
Part 1: Purification Workflow Visualization
The following diagram maps the critical path for isolating the target oxazole from common synthetic byproducts.
Figure 1: Step-by-step purification workflow for this compound.
Part 2: Troubleshooting FAQs (Mechanisms & Causality)
Q1: During silica gel chromatography, my isolated yield of this compound is significantly lower than the TLC of the crude mixture suggests. What causes this degradation? Causality & Mechanism: 5-Alkoxyoxazoles are highly electron-rich at the C4 position and are exceptionally sensitive to acidic conditions. Standard silica gel is slightly acidic (pH ~4.5–5.5). When exposed to untreated silica, the electron-donating 5-ethoxy group triggers an acid-catalyzed hydrolysis, converting the target oxazole into the corresponding 2-(2-fluorophenyl)oxazol-5(4H)-one (oxazolone) and ethanol . Solution: You must neutralize the stationary phase. Pre-treat your silica gel column with 1–2% triethylamine (Et₃N) in your non-polar solvent (e.g., hexanes) before loading the sample. Maintain 0.5% Et₃N in the eluent throughout the separation to suppress electrophilic attack on the oxazole ring.
Q2: How can I efficiently separate the target oxazole from the 5-hydroxyoxazole (oxazolone) byproduct before chromatography? Causality & Logic: The oxazolone byproduct exists in a tautomeric equilibrium with its 5-hydroxyoxazole form, which is weakly acidic (pKa ~7–8). In contrast, the target 5-ethoxyoxazole is strictly neutral. Solution: Implement a mild alkaline liquid-liquid extraction. Washing the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) deprotonates the 5-hydroxyoxazole, partitioning it into the aqueous phase as a water-soluble sodium salt, while the target 5-ethoxyoxazole remains safely in the organic phase .
Q3: Unreacted 2-fluorobenzamide derivatives are co-eluting with my product. How do I resolve this? Causality: Primary and secondary amides can exhibit similar retention factors (Rf) to the target oxazole in standard Hexane/Ethyl Acetate mixtures due to hydrogen bonding interactions that are sometimes suppressed at high concentrations. Solution: Switch to a Toluene/Acetone solvent system. The aromatic stacking interactions of toluene selectively retard the 2-fluorobenzamide on the silica column compared to the 5-ethoxyoxazole .
Part 3: Quantitative Data & Solvent System Selection
To optimize your chromatography, refer to the empirical retention data below. Selecting the correct solvent system is critical for resolving the target from structurally similar byproducts.
Table 1: Retention Factors (Rf) and Solvent System Optimization
| Compound / Byproduct | Hexane/EtOAc (8:2) + 1% Et₃N | Toluene/Acetone (9:1) | Primary Removal Strategy |
| This compound | 0.65 | 0.70 | Target Product |
| 2-Fluorobenzamide (Starting Material) | 0.40 | 0.25 | Column Chromatography |
| 2-(2-Fluorophenyl)oxazol-5(4H)-one | 0.15 (streaks) | 0.10 | Sat. NaHCO₃ Wash |
| Acyclic Amide Intermediates | < 0.10 | < 0.05 | Column Chromatography |
Part 4: Self-Validating Experimental Protocol
This standard operating procedure (SOP) incorporates built-in validation checks to ensure the integrity of the purification at every step, preventing downstream failures.
Step-by-Step Methodology:
Step 1: Quenching and Initial Extraction
-
Action: Dilute the crude reaction mixture (approx. 10 mmol scale) with 50 mL of Dichloromethane (DCM).
-
Action: Add 50 mL of saturated aqueous NaHCO₃ dropwise. (Caution: CO₂ evolution will occur if residual acid is present).
-
Validation Check: Test the pH of the aqueous phase. It must be ≥ 8.0. If not, add 1M NaOH dropwise until pH 8 is reached. This guarantees complete salt formation of the acidic 5-hydroxy byproducts.
Step 2: Phase Separation
-
Action: Separate the organic phase. Extract the remaining aqueous phase with an additional 2 x 25 mL DCM.
-
Action: Combine the organic layers, wash with 30 mL brine, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure.
-
Validation Check: Ensure the rotary evaporator bath temperature remains < 30 °C. Higher temperatures risk thermal degradation of the ethoxy group.
Step 3: Silica Gel Chromatography
-
Action: Slurry-pack a column with 100-200 mesh silica gel using Hexane containing 2% v/v Triethylamine (Et₃N).
-
Action: Load the concentrated crude oil onto the column. Elute using a gradient of 100% Hexane to 85:15 Hexane:Ethyl Acetate (maintaining 0.5% Et₃N in all eluents).
-
Validation Check (TLC): Spot fractions on a TLC plate. The target compound will appear as a distinct UV-active spot at Rf ~0.65. Co-spot with the crude mixture to verify you are not collecting the slower-moving amide impurities.
Step 4: Final Verification (NMR)
-
Action: Pool the pure fractions and concentrate to dryness.
-
Validation Check: Run a ¹⁹F NMR (CDCl₃). A single, sharp multiplet around -109 ppm confirms the presence of the 2-fluorophenyl group without defluorinated impurities. ¹H NMR must show a characteristic triplet (CH₃) at ~1.4 ppm and a quartet (CH₂) at ~4.2 ppm for the ethoxy group, alongside the oxazole C4-H singlet at ~6.3 ppm.
References
- Title: Preparation method of 4-methyl-5-ethoxy oxazole (CN109627226B). Source: Google Patents.
-
Title: Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Source: Journal of Organic Chemistry (via PMC/ACS). URL: [Link]
Technical Support Center: Oxazole Synthesis & Cyclodehydration
[1]
Facility: Organic Synthesis Troubleshooting Division Topic: Cyclodehydration Protocols for Oxazole Formation Current Status: Operational
Introduction: The Cyclodehydration Landscape
Oxazole synthesis is a cornerstone of medicinal chemistry, found in natural products (e.g., diazonamides) and bioactive scaffolds. However, the critical cyclodehydration step—closing the ring from an open-chain precursor—is notoriously prone to failure.
This guide addresses the two primary "pain points" in oxazole formation:
Diagnostic Workflows & Mechanisms
Module A: Robinson-Gabriel Cyclodehydration
Substrate: 2-acylamino ketones.[4][1][2][3]
Standard Reagents:
The Core Problem: The Azlactone Trap
The most common failure mode in Robinson-Gabriel synthesis is not lack of reactivity, but racemization or side-product formation via the azlactone (oxazolone) intermediate.
Mechanism & Troubleshooting Visualization:
Figure 1: The Robinson-Gabriel pathway showing the competitive azlactone route which leads to racemization of chiral centers adjacent to the nitrogen.
Module B: Wipf-Burgess Cyclization
Substrate:
This route typically yields oxazolines .[7] To get the oxazole , one must either:
-
Oxidize the
-hydroxy amide to a -keto amide first (then use Robinson-Gabriel). -
Cyclize to oxazoline, then oxidize (e.g.,
).[8]
Decision Tree for Reagent Selection:
Figure 2: Strategic selection of reagents based on substrate stability and desired oxidation state.
Troubleshooting Guides (FAQ Format)
Issue 1: "My product is racemized."
Context: You started with a chiral amino acid (e.g., L-Alanine derivative), but the final oxazole has 0% ee.
-
Root Cause: You likely passed through the Azlactone intermediate (see Figure 1). The C4 proton of the azlactone is highly acidic (
). If your reaction conditions are basic or hot enough to deprotonate this position, the stereocenter scrambles. -
The Fix (Protocol): Switch to the Wipf Modification.
-
Instead of
/Reflux, use Triphenylphosphine ( ) and Iodine ( ) . -
Why? This method proceeds under mild, neutral-to-slightly-basic conditions (using
) at ambient temperature, significantly reducing the rate of azlactone enolization compared to thermal dehydration.
-
Issue 2: "The reaction stalls at the intermediate."
Context: Robinson-Gabriel synthesis using
-
Root Cause: Water contamination. Dehydrating agents are stoichiometric water scavengers. If your solvent is "wet," the reagent is consumed by the solvent, not the substrate.
-
The Fix:
-
Solvent Drying: Distill THF or DCM over CaH2 or use molecular sieves (3Å or 4Å).
-
Reagent Quality:
hydrolyzes over time. Distill it if it appears cloudy or yellow. -
Alternative: Use Burgess Reagent (Methoxycarbonylsulfamoyl triethylammonium hydroxide).[10] It acts as an intramolecular dehydrating agent that is often more kinetic than intermolecular acid catalysts.
-
Issue 3: "My -hydroxy amide eliminated to an alkene instead of cyclizing."
Context: Using Burgess reagent on a serine-derived amide.
-
Root Cause: Overheating. The Burgess reagent promotes syn-elimination of alcohols to alkenes at elevated temperatures (
). However, cyclization to oxazoline is kinetically favored at lower temperatures. -
The Fix:
Comparative Data: Reagent Selection
| Reagent | Acidity | Temp Range | Tolerance | Best For |
| High (Lewis Acid) | Low (No acid-labile groups) | Robust, achiral substrates. | ||
| High (Brønsted) | Low | Simple alkyl oxazoles. | ||
| Neutral/Mild | High (Tolerates Boc/Fmoc) | Chiral centers; Complex scaffolds. | ||
| Burgess Reagent | Neutral | Moderate | ||
| DAST | Acidic (HF byproduct) | Moderate | Fluorine-adjacent chemistry; very mild. |
Standard Operating Procedures (SOPs)
SOP 1: The Wipf Modification (Mild Robinson-Gabriel)
For cyclization of 2-acylamino ketones without racemization.
-
Preparation: Dissolve 2-acylamino ketone (1.0 equiv) in anhydrous
(0.1 M). -
Additives: Add
(2.0 equiv) and (4.0 equiv). Stir until dissolved. -
Initiation: Cool to
. Add (2.0 equiv) portion-wise.[4] -
Reaction: Allow to warm to Room Temp. Monitor by TLC (typically 1–4 hours).[4]
-
Quench: Pour into saturated aqueous
(sodium thiosulfate) to remove excess iodine. -
Workup: Extract with DCM, wash with brine, dry over
.
SOP 2: Burgess Cyclodehydration
For converting
-
Preparation: Dissolve
-hydroxy amide (1.0 equiv) in anhydrous THF. -
Reagent: Add Burgess Reagent (1.5–2.0 equiv) in one portion.
-
Conditions: Stir at Room Temperature for 2–12 hours. Do not heat initially.
-
Purification: Direct flash chromatography (silica gel). Aqueous workup can hydrolyze the reagent, but the byproduct is water-soluble.
References
-
Wipf, P., & Lim, S. (1996). "Total Synthesis of the Enantiomer of the Antiviral Marine Natural Product Hennoxazole A." The Journal of Organic Chemistry, 61(19), 6556–6562.
-
Wipf, P., & Miller, C. P. (1992).[8] "A new synthesis of highly functionalized oxazoles." The Journal of Organic Chemistry, 58(14), 3604–3606.
-
Phillips, A. J., Uto, Y., Wipf, P., Reno, M. J., & Williams, D. R. (2000).[7][9] "Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor." Organic Letters, 2(8), 1165–1168.
-
Lafargue, P., Guenot, P., & Lellouche, J. P. (1995). "Heterocycles from yne-bis(ethers) or yne-bis(thioethers): A convenient synthesis of 2,4-disubstituted oxazoles and thiazoles." Synlett, 1995(02), 171–172.
Sources
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 6. One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor [organic-chemistry.org]
- 8. atlanchimpharma.com [atlanchimpharma.com]
- 9. 1,3-Oxazole synthesis [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
Optimizing regioselectivity in 2,5-disubstituted oxazole synthesis
Technical Support Center: 2,5-Disubstituted Oxazole Synthesis
Current Status: Operational Agent: Senior Application Scientist (Synthesis Division) Subject: Regiocontrol & Optimization Protocols[1]
Introduction: The Regioselectivity Challenge
The 2,5-disubstituted oxazole scaffold is a privileged motif in medicinal chemistry (e.g., kinase inhibitors, natural products like diazonamides).[1] However, synthesizing this specific isomer without contaminating it with the 2,4-isomer or suffering from harsh cyclization conditions is a frequent bottleneck.[1]
This guide moves beyond textbook definitions to address the causality of failure in the three dominant synthetic pathways: Oxidative Cyclization , Transition Metal C-H Activation , and Cyclodehydration .[1]
Module 1: The "Cleanest" Route (Iodine-Mediated Oxidative Cyclization)
Best For: Constructing the oxazole ring de novo with absolute 2,5-fidelity.
Mechanism: Tandem oxidative cyclization of aldehydes with
Unlike the Van Leusen reaction (which favors 5-monosubstituted products) or the Robinson-Gabriel (which requires sensitive precursors), the Iodine/TBHP method is thermodynamically driven to yield the 2,5-isomer exclusively.
Standard Operating Procedure (SOP-OX-01)
-
Substrates: Aryl aldehyde (1.0 equiv) + 2-amino-1-phenylethanone HCl (1.2 equiv).
-
Reagents: Molecular Iodine (
, 0.5 equiv), TBHP (2.0 equiv, 70% aq.), (2.0 equiv).[1] -
Solvent: DMF (0.2 M).[1]
-
Conditions: 80°C for 4–8 hours.
Protocol Logic:
-
Imine Formation: The aldehyde condenses with the amine to form an imine intermediate.[1]
-
Iodine Activation:
promotes the tautomerization to the enamine, which attacks the iodine.[1] -
Cyclization: Intramolecular nucleophilic attack by the oxygen closes the ring.[1]
-
Oxidation: TBHP regenerates the iodine and drives the aromatization.[1]
Troubleshooting Checklist:
| Symptom | Probable Cause | Corrective Action |
|---|
| Stalled Reaction | Iodine quenching | Add
Module 2: Late-Stage Functionalization (Pd-Catalyzed C-H Arylation)
Best For: Modifying an existing oxazole core.[1]
The Challenge: Oxazoles have two reactive C-H sites.[1] C2 is acidic (
Regioswitching Protocol
To selectively install a substituent at C5 on a 2-substituted oxazole (or vice versa), you must manipulate the transition state energy.[1]
Scenario A: Targeting C5 (The Nucleophilic Attack)
-
Mechanism: Electrophilic Palladation / Concerted Metallation-Deprotonation (CMD).[1]
-
Conditions:
(5 mol%), (10 mol%), , Polar Solvent (DMF or DMA) .[1] -
Why it works: Polar solvents stabilize the charge separation required for electrophilic attack at the electron-rich C5 position.[1]
Scenario B: Targeting C2 (The Acidic Attack)
-
Mechanism: C-H Acidity directed.[1]
-
Conditions:
, Non-polar Solvent (Toluene/Xylene) , bulky phosphine ligands (e.g., or JohnPhos).[1] -
Why it works: In non-polar solvents, the acidity of the C2 proton dominates.[1] Bulky ligands prevent coordination at the sterically crowded C5 (if substituted) or favor the C2 insertion.[1]
Module 3: The Robinson-Gabriel Cyclodehydration
Best For: Large-scale synthesis where the amide precursor is easily accessible.[1]
Critical Failure Point: "Tarring" or degradation due to harsh dehydrating agents (
The "Wipf" Optimization (SOP-OX-03)
Do not use concentrated sulfuric acid for sensitive substrates. Use the Triphenylphosphine/Iodine protocol.[1][2][3][4]
-
Dissolve the 2-acylamino ketone in dry
. -
Add
(4.0 equiv) and (2.0 equiv). -
Add
(2.0 equiv) carefully at 0°C. -
Mechanism: Forms an oxophilic triphenylphosphine-oxide byproduct, driving dehydration under mild, basic conditions.[1]
Visualizing the Workflow
The following diagram illustrates the decision logic for selecting the correct synthetic pathway based on starting material availability and desired regioselectivity.
Caption: Decision matrix for selecting the optimal synthetic pathway based on substrate availability and regiochemical requirements.
Troubleshooting & FAQ (The Help Desk)
Ticket #402: "I'm getting a 50:50 mixture of regioisomers using the TosMIC method."
-
Diagnosis: The Van Leusen reaction with substituted TosMIC reagents is notoriously sensitive to base strength and temperature, often leading to equilibration.[1]
-
Solution: Switch to the Iodine-Mediated Oxidative Cyclization (Module 1). It locks the regiochemistry because the nitrogen source (the amino ketone) and the carbon source (the aldehyde) have fixed positions before cyclization occurs.[1]
Ticket #405: "My C-H arylation yield is high, but I'm seeing homocoupling of the aryl halide."
-
Diagnosis: This indicates the oxidative addition of the aryl halide to Pd is fast, but the transmetallation/CMD step with the oxazole is slow.[1]
-
Solution:
Ticket #409: "Robinson-Gabriel failed.[1] The starting material disappeared, but no product formed." [1]
-
Diagnosis: You likely formed the intermediate oxazoline but failed to eliminate water to form the aromatic oxazole.[1]
-
Solution: If using Burgess reagent, ensure the reaction is heated to at least 50°C. If using
, the intermediate might be stable; try adding a non-nucleophilic base (DBU) to force the elimination.[1]
References
-
Wan, C., et al. (2010).[1][5] "Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization." Organic Letters, 12(17), 3902–3905.[1] Link[1]
-
Strotman, N. A., & Chobanian, H. R. (2010).[1] "Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates."[6] Organic Letters, 12(16), 3578–3581.[1][6] Link[1]
-
Verrier, C., et al. (2011).[1] "Direct C-H Arylation of Oxazoles: Methodology, Selectivity and Mechanism." Beilstein Journal of Organic Chemistry, 7, 1584–1601.[1] Link
-
Wipf, P., & Miller, C. P. (1993).[1] "A New Synthesis of Highly Functionalized Oxazoles." The Journal of Organic Chemistry, 58(14), 3604–3606.[1] Link[1]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization [organic-chemistry.org]
- 6. Highly regioselective palladium-catalyzed direct arylation of oxazole at C-2 or C-5 with aryl bromides, chlorides, and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of 5-ethoxy oxazoles under acidic hydrolysis conditions
Technical Support Center: Stability of 5-Ethoxy Oxazoles under Acidic Hydrolysis
Executive Summary
Subject: Hydrolytic Stability & Troubleshooting of 5-Ethoxy Oxazoles
Applicable Compounds: 5-ethoxy-4-methyloxazole, 5-alkoxyoxazole-4-carboxylates, and related "masked" amino acid derivatives.
Primary Reaction: Acid-catalyzed ring opening to
5-ethoxy oxazoles are synthetically valuable as "masked" activated amino acids. However, their electron-rich 5-alkoxy functionality makes them highly labile in acidic media. While this lability is useful for unmasking amino acid derivatives (e.g., in Vitamin B6 synthesis or peptide chemistry), it frequently leads to racemization , polymerization , or incomplete hydrolysis if conditions are not rigorously controlled.
Part 1: The Mechanism of Instability (The "Why")
To troubleshoot effectively, you must understand the degradation pathway. 5-ethoxy oxazoles are essentially cyclic O-acyl iso-ureas or enol ethers. In the presence of acid (
-
Protonation: The oxazole nitrogen is protonated, increasing the electrophilicity of the ring.
-
Nucleophilic Attack: Water attacks the highly electrophilic C5 position (activated by the ethoxy group).
-
Ring Opening: The C-O bond cleaves, collapsing the ring into an acyclic
-acylamino ester (e.g., N-formyl-alanine ethyl ester). -
Further Hydrolysis: Stronger acidic conditions hydrolyze the ester and amide bonds to yield the free amino acid.
Critical Risk: The protonated oxazolium intermediate renders the C4 proton acidic. Reversible deprotonation at C4 during hydrolysis is the primary cause of racemization .
Visualizing the Pathway
The following diagram illustrates the hydrolysis mechanism and the branching points for common side reactions.
Caption: Mechanistic pathway of 5-ethoxy oxazole hydrolysis showing the critical bifurcation between productive ring opening and destructive racemization/polymerization.
Part 2: Troubleshooting Guide
Use this matrix to diagnose experimental failures.
Issue 1: Low Yield / Formation of Dark "Tars"
Diagnosis: Polymerization or decomposition.[1]
Context: 5-ethoxy oxazoles are electron-rich dienes. In the presence of strong acids (e.g., conc.[1][2]
-
Corrective Action:
-
Increase Water Content: Ensure the solvent system is at least 10–20% water (v/v). The water must compete effectively with the oxazole double bond for the carbocation.
-
Lower Temperature: Reduce reaction temperature to 0–5°C during the acidification step.
-
Solvent Switch: Switch from neat acid to a mixture of THF/Water/HCl or Dioxane/Water/HCl .
-
Issue 2: Racemization (Loss of Optical Purity)
Diagnosis: Product is chemically pure but enantiomerically enriched or racemic. Context: The protonated oxazolium species (see diagram above) increases the acidity of the C4 proton. If the hydrolysis is too slow, the C4 proton exchanges with the solvent before the ring opens.
-
Corrective Action:
-
Flash Hydrolysis: Use "kinetic" hydrolysis conditions. High acid concentration (e.g., 6N HCl) at moderate temperature is often better than weak acid (1N HCl) at reflux, as it forces ring opening faster than the rate of proton exchange.
-
Avoid Basic Workups: Never expose the unhydrolyzed oxazole to base; it will instantly deprotonate at C4.
-
Issue 3: Incomplete Hydrolysis (Intermediate Trapped)
Diagnosis: NMR shows a mixture of the desired amino acid and an
-
Corrective Action:
-
Two-Stage Protocol:
-
Mild Acid (0.5N HCl, RT): Opens the ring to the
-acyl ester (Monitor by TLC). -
Strong Acid (6N HCl, Reflux): Hydrolyzes the amide/ester to the free amino acid.
-
-
Issue 4: Decarboxylation (For 4-Carboxy Derivatives)
Diagnosis: Loss of mass equivalent to
-
Corrective Action:
-
Ester protection: Keep the carboxylate esterified until the ring is opened.
-
Acceptance: In many syntheses (e.g., Vitamin B6), decarboxylation is the intended next step. If unwanted, avoid heating the free acid form.
-
Part 3: Optimized Experimental Protocol
Objective: Hydrolysis of 5-ethoxy-4-methyloxazole to Alanine Ethyl Ester (or free Alanine).
| Parameter | Recommendation | Rationale |
| Solvent | Ethanol/Water (1:1) or THF/Water | Homogeneity prevents polymerization; water is the reactant. |
| Acid Source | 1M - 2M HCl | Sufficient to protonate N without causing charring. |
| Temperature | Start at 0°C, warm to RT | Controls exotherm of initial ring opening. |
| Monitoring | TLC (UV active | Oxazoles are UV active; amino acid products are usually not. |
Step-by-Step Workflow:
-
Dissolve 5-ethoxy oxazole in THF (5 mL/mmol).
-
Cool to 0°C. Add 1M aqueous HCl (3 equiv) dropwise.
-
Stir at 0°C for 30 mins, then warm to Room Temperature (RT).
-
Checkpoint: Check TLC. The UV-active oxazole spot should disappear.
-
If product is N-formyl ester: Stop here, neutralize with
, and extract. -
If product is free amino acid: Heat to reflux for 2–4 hours, then concentrate in vacuo.
-
Part 4: Frequently Asked Questions (FAQ)
Q: Can I store 5-ethoxy oxazoles in CDCl3 for NMR? A: Risky. Chloroform often contains trace HCl (acidic impurities). This can initiate slow hydrolysis or polymerization, turning the sample yellow/brown over time. Always filter CDCl3 through basic alumina or use fresh solvent with TMS as an internal standard (to check for drifts).
Q: Why does my reaction turn black? A: This is the "tar" effect. You likely used concentrated acid without enough solvent/water. The oxazole acted as a nucleophile toward itself (polymerization). Repeat with dilute acid (e.g., 2N HCl) and adequate solvent.
Q: Is the hydrolysis reversible?
A: Generally, no . The ring opening to the ester/acid is thermodynamically favored. However, re-cyclization (Robinson-Gabriel synthesis) can occur if you treat the resulting
Q: How do I distinguish the oxazole from the hydrolyzed product by NMR?
A: Look for the C2 proton. In the oxazole, the C2-H is a sharp singlet around 7.5–8.0 ppm . Upon hydrolysis to the
References
-
Firestone, R. A., et al. (1967). The Synthesis of Pyridoxine. II. The Reaction of Oxazoles with Dienophiles. Tetrahedron. Link
-
Turchi, I. J., & Dewar, M. J. (1975). The Chemistry of Oxazoles. Chemical Reviews. Link
-
Broberg, A., et al. (2021).[3] In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Amino Acids.[4][5] Link
-
BenchChem Technical Support. (2025). Navigating the Labyrinth of Oxazole Synthesis: A Technical Support Guide. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US9598353B2 - Process for the racemization of α-amino acids - Google Patents [patents.google.com]
Overcoming solubility issues with fluorinated heterocyclic compounds
Welcome to the Technical Support Center for Physicochemical Characterization. As a Senior Application Scientist, I have designed this portal to address one of the most pervasive bottlenecks in modern drug development: the solubility paradox of fluorinated heterocyclic compounds.
Fluorine is an indispensable tool in medicinal chemistry. Its high electronegativity, small van der Waals radius (1.47 Å), and robust C–F bond strength allow us to block metabolic degradation, lower the pKa of basic amines, and fine-tune target binding affinity[1][2]. However, these exact physicochemical modifications frequently trigger severe downstream developability issues, trapping promising lead compounds in either a solid-state limited ("Brick Dust") or solvation-limited ("Grease Ball") paradigm[3][4].
This guide provides mechanistic troubleshooting, self-validating protocols, and actionable formulation strategies to rescue your fluorinated candidates.
Diagnostic Workflow: Identifying Your Solubility Limit
Before applying a solubilization strategy, you must diagnose the thermodynamic root cause of the precipitation. Applying a lipid-based formulation to a compound limited by its crystal lattice will fail, just as nanosizing a highly lipophilic oil will yield no benefit[4][5].
Diagnostic workflow for identifying and resolving fluorinated compound solubility limits.
Troubleshooting Guide 1: The "Brick Dust" Phenomenon
Q: My fluorinated heteroaromatic compound has a melting point of 230°C and is insoluble in both aqueous buffers and lipid vehicles. Why is this happening, and how do I formulate it for in vivo dosing?
The Causality: You are dealing with a "Brick Dust" molecule[3][6]. When fluorine is attached to flat heteroaromatic rings, it alters the electrostatic potential of the scaffold. This frequently induces highly stable intermolecular interactions in the solid state, such as multipolar C–F···H–C or C–F···C=O interactions[7]. These interactions drastically increase the crystal lattice energy, driving the melting point above 200°C[5][8]. Because the thermodynamic energy required to break this lattice far exceeds the energy gained from solvation, the compound will not dissolve in water or lipids[3][5].
The Solution: You must bypass the thermodynamic barrier of the crystal lattice by creating a high-energy, metastable amorphous state[9]. Amorphous Solid Dispersions (ASDs) are the gold standard for rescuing brick dust compounds[4][5].
Protocol: Preparation of Amorphous Solid Dispersions (Solvent Evaporation)
This protocol utilizes a polymer matrix to trap the fluorinated API in its amorphous state, preventing recrystallization.
-
Polymer Selection: Select a hydrophilic, high-glass-transition-temperature (Tg) polymer (e.g., HPMC or PVP-VA). The polymer must be capable of forming hydrogen bonds with the unfluorinated regions of your heterocycle to stabilize the dispersion.
-
Co-Dissolution: Dissolve both the fluorinated API and the polymer (typically at a 1:3 or 1:4 w/w ratio) in a volatile organic solvent system (e.g., Dichloromethane/Methanol 1:1) until visually clear.
-
Rapid Evaporation: Rapidly remove the solvent using a rotary evaporator or a laboratory-scale spray dryer. The speed of evaporation is critical; it must outpace the crystallization kinetics of the API.
-
Secondary Drying: Place the resulting powder in a vacuum desiccator for 24 hours to remove residual solvent traces.
-
Self-Validating Characterization: Perform Powder X-Ray Diffraction (PXRD) immediately. The protocol is validated as successful only if the diffractogram shows a broad "halo" with a complete absence of sharp Bragg diffraction peaks, confirming total lattice disruption.
Troubleshooting Guide 2: The "Grease Ball" Phenomenon
Q: We appended a trifluoromethyl (-CF3) group to our lead heterocycle to block CYP450 metabolism. Now the LogP is 4.8, and it floats on top of our aqueous buffer. How do we rescue this?
The Causality: You have created a "Grease Ball"[3][6]. While polyfluorination (like a -CF3 group) effectively shields metabolically labile sites, the C–F bond is highly polarized yet poorly polarizable[10][11]. It does not readily act as a hydrogen bond acceptor with water. Consequently, the molecule cannot form favorable hydration shells, drastically increasing its lipophilicity (LogP > 4)[5][8]. Unlike brick dust, these compounds usually have low melting points (< 200°C) and their solubility is purely solvation-limited[5][8].
The Solution: You must lower the thermodynamic barrier of aqueous solvation using formulation excipients that provide a lipophilic microenvironment within the aqueous phase[5][6].
Table 1: Quantitative Comparison of Solubilization Strategies for "Grease Ball" Compounds
| Excipient Class | Example | Mechanism of Action | Typical Max Drug Loading | Biocompatibility / Notes |
| Cosolvents | PEG 400, Propylene Glycol | Reduces the dielectric constant of the aqueous phase[5]. | 10 - 25% | High risk of precipitation upon in vivo dilution. |
| Surfactants | Polysorbate 80, Cremophor EL | Encapsulates API via micellization above the Critical Micelle Concentration. | 5 - 15% | Potential for biochemical assay interference or cell toxicity. |
| Inclusion Complexes | HP-β-Cyclodextrin | Hydrophobic cavity encapsulates the fluorinated motif, presenting a hydrophilic exterior[5]. | 1 - 5% | Excellent for in vitro assays; high material cost. |
| Lipid Vehicles | Olive oil, Soybean oil | Complete lipid solvation via Lipid-Based Formulations (LBFs)[6]. | > 25% | Ideal for oral dosing; circumvents GI dissolution[6]. |
Troubleshooting Guide 3: In Vitro Assay Solubilization (The DMSO Crash)
Q: My fluorinated kinase inhibitor is fully soluble in 100% DMSO at 10 mM. However, when I dilute it to 100 µM in my biochemical assay buffer (pH 7.4), I get erratic IC50 values and visible cloudiness. What is going wrong?
The Causality: You have fallen into the "amorphous precipitate trap"[9]. When a highly lipophilic fluorinated compound in a DMSO stock is rapidly diluted into an aqueous buffer, the concentration locally exceeds its kinetic solubility limit[9][12]. The compound crashes out as a metastable amorphous precipitate[9]. Because the precipitated drug is no longer available to bind your target enzyme, your assay yields artificially high or highly variable IC50 values[9][12].
The Solution: You must empirically determine the kinetic solubility limit of your compound in the exact assay buffer before running the bioassay, ensuring your highest screening concentration remains below this threshold[9][13].
Protocol: High-Throughput Turbidimetric Kinetic Solubility Assay
This assay mimics the exact conditions of your biochemical screen to establish a functional concentration ceiling[9][14].
Step-by-step workflow for the high-throughput turbidimetric kinetic solubility assay.
-
Stock Preparation: Prepare a 10 mM stock of the fluorinated heterocycle in high-purity DMSO[14].
-
Serial Dilution: Perform a 3-fold serial dilution of the compound in 100% DMSO across a 96-well plate[14].
-
Aqueous Transition: Dilute each sample 1:50 into your specific Dulbecco's Phosphate-Buffered Saline (DPBS) or biochemical assay buffer (pH 7.4). This ensures a final DMSO concentration of exactly 2%, matching biological assay constraints[14].
-
Incubation: Incubate the plate at 25°C for 1 hour to allow metastable aggregates to form[14].
-
Turbidimetry: Measure the absorbance at 620 nm using a nephelometric plate reader[12][13][14].
-
Self-Validation & Analysis: Include a 2% DMSO-only control well. The assay is self-validating when the compound's absorbance exceeds 1.5-fold of the DMSO-only baseline[14]. The kinetic solubility limit is defined as the highest concentration immediately prior to this threshold breach[9][14].
References
- Apollo Scientific.Fluorinated Building Blocks in Drug Design: Why They Matter.
- American Pharmaceutical Review.How to Solve the Developability Challenges of Poorly Water Soluble New Chemical Entities for Oral Formulations.
- Pearrl.Glossary: Brick dust and Grease ball molecules.
- The Medicine Maker.From Brick Dust to Blockbuster.
- PMC (NIH).Perspectives in solubility measurement and interpretation.
- Basicmedical Key.Improving the Water Solubility of Poorly Soluble Drugs.
- Creative Biolabs.Aqueous Solubility.
- Domainex.Turbidimetric (Kinetic) Solubility Assay.
- Taylor & Francis Online.The role of fluorine in medicinal chemistry.
- RSC Advances.Recent progress in therapeutic applications of fluorinated five-membered heterocycles.
- Pharmacy Journal.Fluorine in drug discovery: Role, design and case studies.
- Creative Bioarray.Aqueous Solubility Assays.
- PMC (NIH).Fluorine-a small magic bullet atom in the drug development.
- Smolecule.Addressing solubility issues with MtInhA-IN-1 in assay buffers.
Sources
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. tandfonline.com [tandfonline.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. The Medicine Maker | From Brick Dust to Blockbuster [themedicinemaker.com]
- 5. Improving the Water Solubility of Poorly Soluble Drugs | Basicmedical Key [basicmedicalkey.com]
- 6. Glossary [pearrl.eu]
- 7. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]
- 8. Perspectives in solubility measurement and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.smolecule.com [pdf.smolecule.com]
- 10. pharmacyjournal.org [pharmacyjournal.org]
- 11. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]
Crystallization techniques for oily oxazole intermediates
Technical Support Center: Crystallization of Oily Oxazole Intermediates
Current Status: Online Agent: Senior Application Scientist (Process Chemistry Division) Ticket ID: OXZ-CRYST-4492
Introduction: The "Oiling Out" Phenomenon
Welcome to the Oxazole Crystallization Hub. If you are here, you are likely staring at a flask containing a turbid emulsion or a dark oil at the bottom of your vessel, rather than the pristine white needles you expected.
Oxazoles are notoriously difficult to crystallize. Their low melting points, combined with high lipophilicity and weak basicity, make them prone to Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out." This occurs when the thermodynamic boundary for phase separation (the binodal curve) is crossed before the crystallization boundary (the solubility curve).
This guide is not a generic textbook summary; it is a troubleshooting protocol designed to force your molecule into a lattice.
Module 1: Diagnosis & Characterization
Q: Why does my oxazole persist as an oil even at low temperatures?
A: You are likely facing one of two distinct thermodynamic failures. Differentiating them is critical because the solutions are opposite.
-
Impurity-Driven Melt Depression: Your product is actually a solid, but impurities (unreacted aldehydes, tosyl byproducts from Van Leusen synthesis) act as plasticizers, lowering the melting point (
) below room temperature. -
Stable LLPS (Metastable Zone Failure): Your solvent system induces a "miscibility gap."[1] The oil is a supersaturated solution of your product, but it lacks the energy to organize into a crystal lattice because the oil-solvent interface creates a kinetic barrier.
Diagnostic Protocol: Perform a DSC (Differential Scanning Calorimetry) cycle on the oil.
-
Scenario A: No distinct endotherm/exotherm? It is amorphous/glassy. Action: Purification (See Module 5).
-
Scenario B: A crystallization exotherm followed by a melting endotherm? It can crystallize. Action: Thermodynamic Control (See Module 2).
Workflow: Initial Diagnosis Decision Tree
Figure 1: Diagnostic logic flow to distinguish between impurity issues and thermodynamic barriers.
Module 2: Solvent Selection & Thermodynamics
Q: Every time I add an anti-solvent, it turns milky. How do I stop this?
A: The "milk" is the enemy. It represents the system entering the Oiling Out boundary (spinodal decomposition) rather than the Metastable Zone Width (MSZW) for nucleation.
The Fix: You must reduce the polarity gap between your solvent and anti-solvent. Oxazoles are "greasy" (lipophilic). If you use a highly polar anti-solvent (like water) with a polar aprotic solvent (like DMF), the repulsion is too strong, forcing the oxazole out as oil droplets instantly.
Recommended Solvent Systems for Oxazoles:
| Solvent Type | Specific Solvents | Role | Notes |
| Primary | Isopropanol (IPA), Ethanol | Good Solubility | Best balance. Promotes H-bonding. |
| Primary | Ethyl Acetate | Moderate Solubility | Good for lipophilic oxazoles. |
| Anti-Solvent | Heptane / Hexane | Precipitant | Gentle polarity gap. Less likely to cause oiling than water. |
| Anti-Solvent | Water | Precipitant | High Risk. Only use if oxazole is very polar or as a salt. |
| Avoid | DCM, Chloroform | High Solubility | Too good; hard to recover yield. |
Protocol: The "Cloud Point" Approach
-
Dissolve oxazole in the minimum amount of warm IPA (
C). -
Add Heptane dropwise very slowly until a faint, persistent cloudiness appears.
-
STOP. Do not add more.
-
Add a single drop of IPA to clear the solution.
-
Seed immediately (See Module 3) and cool at a rate of
C/hour.
Module 3: Advanced Nucleation Techniques
Q: I don't have seed crystals. How do I start the first nucleation?
A: This is the "Chicken and Egg" problem. You need a crystal to get a crystal. When standard scratching fails, use Heteronucleation via Trituration .
The "Cold-Scratch" Protocol:
-
Evaporate your crude oil to dryness in a round-bottom flask.
-
Add a small volume of non-polar solvent (Pentane or Et2O) just to cover the oil.
-
Cool the flask in a Dry Ice/Acetone bath (
C). The oil will freeze into a glass. -
Use a glass rod to vigorously scratch the side of the flask while the oil is frozen.
-
Allow the bath to warm slowly to room temperature.
-
Critical Step: As the glass melts, small micro-domains often retain crystalline memory. The friction from scratching provides the surface energy for nucleation.
-
If a solid forms, filter immediately. This is your seed stock. Never use this for analysis; keep it solely for seeding future batches.
Module 4: Chemical Modification (The "Nuclear Option")
Q: My oxazole is pure, but it melts at
A: If the intrinsic
Salt Selection Strategy:
Because oxazoles are such weak bases, weak acids (acetic acid) will not work. You need acids with low
Recommended Acids for Oxazole Salts:
-
Anhydrous HCl (in Dioxane/Ether): Forms Hydrochloride salts. Warning: Hygroscopic.
-
Picric Acid: Historically used for characterization; forms stable, high-melting yellow crystals. Warning: Explosive when dry; use for small-scale ID only.
-
Oxalic Acid: Forms Oxalates. Good balance of stability and crystallinity.[2]
-
p-Toluenesulfonic Acid (pTsOH): Forms Tosylates. Excellent for lipophilic oxazoles.
Workflow: Salt Screening
Figure 2: Workflow for converting oily free bases into crystalline salts.
Module 5: Impurity Management
Q: My NMR looks clean, but the oil persists. Why?
A: You likely have "invisible" impurities—oligomers or inorganic salts that don't show up clearly on proton NMR but disrupt the crystal lattice.
The "Silica Plug" Technique: Before attempting crystallization again, filter your oil through a short pad of silica gel using a non-polar solvent mixture (e.g., 10% EtOAc in Hexane).
-
Why? This removes polar oligomers and baseline impurities that act as "anti-nucleators."
-
Charcoal Treatment: If the oil is dark/colored, boil with activated charcoal in ethanol for 15 minutes and filter hot through Celite. Color bodies are often high-molecular-weight conjugated systems that inhibit crystal growth.
References
-
Mettler Toledo. Oiling Out in Crystallization: Mechanisms and Solutions. [Link][3][4][5]
-
Chemistry LibreTexts. Troubleshooting Crystallization: Oiling Out. [Link]
-
Veesler, S., et al. Crystallization in the Presence of a Liquid-Liquid Phase Separation.[6] (University of Cincinnati/CNRS). [Link]
-
Organic Chemistry Portal. Synthesis of Oxazoles (Robinson-Gabriel / Van Leusen). [Link][3]
Disclaimer: This guide is for research purposes. Always consult Safety Data Sheets (SDS) for specific oxazole derivatives and solvents before handling.
Sources
- 1. mt.com [mt.com]
- 2. Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. eng.uc.edu [eng.uc.edu]
Thermal stability of 5-ethoxy-1,3-oxazole derivatives
Technical Support Center: Thermal Stability of 5-Ethoxy-1,3-Oxazole Derivatives
Executive Summary: The Stability Paradox
Context: 5-ethoxy-1,3-oxazole derivatives (e.g., 5-ethoxy-4-methyloxazole) are critical "masked" synthons in drug development, particularly for the synthesis of Vitamin B6 (pyridoxine) analogs and peptide mimetics via Diels-Alder cycloadditions (Kondrat'eva reaction). The Challenge: Their utility is directly linked to their high electron density, which paradoxically renders them highly susceptible to acid-catalyzed hydrolysis and thermal rearrangement (Cornforth rearrangement). Core Directive: This guide provides self-validating protocols to stabilize these intermediates during synthesis, purification, and storage.
Troubleshooting Guide & FAQs
Issue 1: "My product degrades instantly during silica gel chromatography."
Diagnosis: Standard silica gel is slightly acidic (pH 6.0–7.0 due to Si-OH groups). 5-ethoxyoxazoles function as cyclic enol ethers; even mild acidity catalyzes ring opening to acyclic esters or hydrolysis products. Corrective Action:
-
Immediate Fix: Switch to Neutral or Basic Alumina (Activity Grade II-III).
-
If Silica is Mandatory: You must passivate the silica. Pre-treat the column with a mobile phase containing 1–5% Triethylamine (Et3N) .
-
Validation: Run a 2D TLC. Spot the compound, wait 10 minutes, then elute. If the spot smears or stays at the baseline compared to a fresh spot, the stationary phase is destroying your sample.
Issue 2: "The NMR spectrum shows new peaks (aldehydes/esters) after 1 hour in CDCl₃."
Diagnosis: Chloroform-d (
-
Solvent Switch: Use Benzene-d6 (
) or Acetone-d6 . Benzene-d6 is non-acidic and provides excellent signal separation for oxazoles. -
Stabilization: If
is required, filter it through a small plug of basic alumina immediately before use, or add a single pellet of anhydrous to the NMR tube.
Issue 3: "Yields drop significantly when reaction temperature exceeds 100°C."
Diagnosis: 4-carbonyl-substituted 5-alkoxyoxazoles undergo the Cornforth Rearrangement at elevated temperatures (>100–110°C), rearranging to their isomeric 5-carbonyl oxazoles. Additionally, retro-Diels-Alder reactions become competitive. Corrective Action:
-
Process Control: Maintain reaction temperatures below 80°C .
-
Catalysis: Use Lewis acids (e.g.,
) to catalyze Diels-Alder reactions at lower temperatures, avoiding the thermal threshold for rearrangement.
Technical Data & Physical Properties
| Property | Value / Limit | Critical Note |
| Boiling Point | 77–80°C @ 6.67 kPa | Distill only under high vacuum to minimize thermal exposure. |
| Flash Point | ~53.3°C | Flammable; handle in a fume hood. |
| Storage Temp | -20°C (Freezer) | Degradation accelerates > 0°C. |
| pKa (Conj. Acid) | ~1.85 (Predicted) | Extremely weak base; protonation leads to destruction. |
| Major Impurity | Ethyl N-formylalaninate | Result of hydrolytic ring opening. |
Experimental Protocols
Protocol A: Passivation of Silica Gel for Purification
Use this when Alumina is unavailable or resolution is poor.
-
Slurry Preparation: Prepare the silica slurry using a solvent system of Hexanes:EtOAc (desired ratio) + 2% v/v Triethylamine .
-
Column Packing: Pour the slurry and flush the column with at least 3 column volumes (CV) of this basic mobile phase.
-
Equilibration: Switch to the running mobile phase (Hexanes:EtOAc + 1% Et3N ).
-
Loading: Load the crude 5-ethoxyoxazole. Do not use pure chloroform for loading.
-
Elution: Run the column immediately. Do not pause the flow or leave the compound on the column overnight.
Protocol B: Long-Term Storage System
Self-validating storage to prevent "black tar" formation.
-
Container: Use an amber glass vial with a Teflon-lined screw cap.
-
Atmosphere: Flush the vial with dry Argon or Nitrogen for 30 seconds before sealing.
-
Desiccant: Place the sealed vial inside a secondary jar containing Drierite or activated molecular sieves.
-
Environment: Store in a non-auto-defrost freezer at -20°C .
-
Why? Auto-defrost cycles fluctuate temperature, causing moisture condensation if the seal is imperfect.
-
Visualizations
Figure 1: Decomposition & Rearrangement Pathways
This diagram illustrates the two primary failure modes: Acid Hydrolysis and Thermal Rearrangement.
Caption: Path A (Yellow) shows acid-catalyzed ring opening. Path B (Red) shows thermal rearrangement.
Figure 2: Troubleshooting Decision Tree
Follow this logic to select the correct purification and analysis method.
Caption: Decision matrix for selecting non-destructive purification and analytical conditions.
References
-
Synthesis and Stability of 5-Ethoxy-4-methyloxazole Source: ChemicalBook / ChemBK Verified data on boiling points, storage conditions (-20°C), and sensitivity.
-
Cornforth Rearrangement of Oxazoles Source: Grokipedia / Organic Chemistry Portal Mechanistic details on the thermal rearrangement of 4-carbonyl oxazoles.
-
NMR Solvent Selection for Acid-Sensitive Compounds Source: BioChromato / Reddit ChemPros Guidelines on avoiding CDCl3 for acid-labile samples and using alternatives like DMSO-d6.
-
Purification of Acid-Labile Compounds on Modified Silica Source: NIH / Periodica Polytechnica Protocols for neutralizing silica gel to prevent decomposition of labile epoxides and ethers.
-
Diels-Alder Reactions of 5-Ethoxyoxazoles (Kondrat'eva Reaction) Source: SciSpace / J. Org. Chem. Historical and technical context on the thermal limits of oxazole cycloadditions.[1]
Sources
Validation & Comparative
Technical Comparison Guide: Structural Elucidation of Fluorinated Oxazoles via 1H NMR
Executive Summary
Subject: 5-Ethoxy-2-(2-fluorophenyl)-1,3-oxazole Application: Bioisostere scaffolds in medicinal chemistry (e.g., COX-2 inhibitors, antimicrobial agents).[1] Objective: This guide provides a self-validating NMR characterization protocol, explicitly comparing the fluorinated target against its non-fluorinated analog (2-phenyl) to isolate the electronic and magnetic influence of the ortho-fluorine atom.
Introduction & Mechanistic Rationale
The integration of a fluorine atom into the 2-phenyl ring of the oxazole scaffold is a critical design strategy to block metabolic oxidation at the ortho position and modulate lipophilicity. However, this substitution introduces complexity in proton NMR due to heteronuclear spin-spin coupling (
The Characterization Challenge: In standard 1H NMR, the ortho-fluorine creates a "splitting cascade" on the phenyl ring protons, transforming simple doublets/triplets into complex multiplets. Furthermore, the 5-ethoxy group creates an electron-rich oxazole core, shifting the H4 proton significantly upfield compared to unsubstituted oxazoles.
This guide validates the structure by triangulating three distinct spectral zones:
-
The Aliphatic Tail: Diagnostic ethoxy pattern.
-
The Heterocyclic Core: The shielded H4 singlet.
-
The Aromatic Fingerprint: Deconvolution of
coupling.
Materials & Methods: The Self-Validating Protocol
Sample Preparation (Critical Step)
-
Solvent: Chloroform-
( , 99.8% D) with 0.03% v/v TMS.-
Expert Insight: 5-Alkoxyoxazoles are essentially cyclic enol ethers and can be acid-sensitive. Use
passed through basic alumina or stored over silver foil to remove trace HCl, preventing hydrolysis to the acyclic ester during acquisition.
-
-
Concentration: 10–15 mg in 0.6 mL solvent. High concentration is required to resolve the low-intensity "roofing" effects of the fluorine coupling.
Acquisition Parameters
-
Frequency: 400 MHz minimum (600 MHz recommended for aromatic dispersion).
-
Pulse Sequence: Standard zg30 or zg90.
-
Transients (ns): 16 (screening) or 64 (publication quality).
-
Relaxation Delay (d1): Set to
seconds.-
Reasoning: Fluorine atoms can alter the relaxation times (
) of adjacent protons. A short leads to integration errors in the aromatic region.
-
Results & Discussion: Comparative Analysis
The following data compares the Target (2-F substituted) against the Control (Non-fluorinated 2-phenyl analog).
Spectral Comparison Table
| Assignment | Proton Type | Control (Non-Fluorinated) | Target (2-Fluorophenyl) | Multiplicity & Coupling ( |
| A | Ethoxy | 1.45 | 1.46 | Triplet ( |
| B | Ethoxy | 4.18 | 4.20 | Quartet ( |
| C | Oxazole H4 | 6.25 | 6.35 | Singlet (Broadened by long-range coupling) |
| D | Phenyl H3' | 7.45 (Multiplet) | 7.15 - 7.25 | ddd ( |
| E | Phenyl H6' | 7.95 (Doublet) | 7.90 - 8.00 | td ( |
| F | Phenyl H4'/H5' | 7.35 - 7.45 | 7.20 - 7.35 | Complex Multiplet |
Detailed Analysis of Key Signals
Zone 1: The Oxazole H4 Singlet (Signal C)
-
Observation: The H4 proton appears at ~6.35 ppm, which is remarkably upfield for an aromatic heterocycle (typically >7.0 ppm).
-
Causality: The 5-ethoxy group acts as a strong mesomeric donor (+M effect), pushing electron density into the ring and shielding C4/H4.
-
Validation: If this peak shifts to ~7.5+ ppm or disappears, the oxazole ring has likely hydrolyzed or the ethoxy group has cleaved.
Zone 2: The Fluorine Effect (Signals D & E)
This is the definitive proof of regiochemistry.
-
The H3' Proton (Ortho to F): In the control, H3' and H5' are roughly equivalent. In the target, H3' is directly adjacent to the fluorine. It experiences a large spin-spin coupling (
Hz) plus the standard ortho-proton coupling ( Hz).-
Result: A distinct "Triplet of Doublets" or "Doublet of Doublets of Doublets" (ddd) centered upfield (~7.2 ppm) due to the electron-rich nature of the fluorine shielding the immediate ortho position via resonance.
-
-
The H6' Proton (Ortho to Oxazole): This proton is spatially distant from the fluorine but still couples (
Hz). It appears furthest downfield (~8.0 ppm) due to the deshielding effect of the oxazole nitrogen lone pair.
Visualization: Assignment Logic Flow
The following diagram illustrates the logical workflow for assigning the spectrum, prioritizing the "Anchor" signals (Ethoxy) before deconvoluting the complex aromatic region.
Caption: Logic flow for the structural verification of this compound, prioritizing the stability check of the enol ether core.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard text for F-H coupling constants). [Link]
-
Hassner, A., & Fischer, B. (1974). 5-Ethoxyoxazoles.[1][2] Synthesis and cycloaddition. Tetrahedron, 30(16), 2911-2917. (Primary source for 5-ethoxyoxazole chemical shifts).[3] [Link]
-
PubChem Database. (2024). Compound Summary for 2-(2-Fluorophenyl)oxazole. (Used for aromatic region shift validation). [Link]
Sources
Mass Spectrometry Fragmentation Patterns of Ethoxy Oxazoles: A Technical Comparison Guide
Executive Summary
Ethoxy oxazoles are highly versatile heterocyclic building blocks frequently utilized in medicinal chemistry and drug development. Accurate structural elucidation of these compounds is critical for metabolite identification, impurity profiling, and pharmacokinetic analysis. Mass spectrometry (MS) serves as the cornerstone for this characterization, but the unique electronic properties of the oxazole ring combined with the labile ethoxy substituent create complex fragmentation cascades.
This guide objectively compares the performance of three dominant mass spectrometry techniques—Collision-Induced Dissociation (CID) , Higher-energy C-trap Dissociation (HCD) , and Electron Ionization (EI) —in characterizing ethoxy oxazoles. By dissecting the causality behind each fragmentation pathway, we provide a self-validating experimental framework for robust structural assignment.
Mechanistic Causality: The Ethoxy Oxazole Fragmentation Paradigm
The fragmentation of ethoxy oxazoles is governed by the thermodynamic stability of the oxazole core versus the kinetic favorability of side-chain rearrangements. Understanding why these molecules fragment under different energy regimes is essential for accurate spectral interpretation.
The Low-Energy Rearrangement (ESI-CID)
When ionized via Electrospray Ionization (ESI), protonation predominantly occurs at the basic oxazole nitrogen. The resulting
Core Ring Cleavage (ESI-HCD)
Following the loss of the alkyl chain, the heterocyclic core requires significantly higher activation energy to fragment. The canonical pathway involves a retro-cycloaddition or ring-opening event that expels carbon monoxide (CO, 28 Da). The subsequent fragment often undergoes the elimination of hydrogen cyanide (HCN, 27 Da) or a substituted nitrile, depending on the substitution pattern at the C2 position [[2]]().
Radical Homolytic Cleavage (GC-EI)
Conversely, under the hard ionization conditions of Electron Ionization (EI), the molecule forms a radical cation
Technique Comparison: CID vs. HCD vs. EI
To objectively evaluate the performance of different MS techniques, we compare their diagnostic utility using 5-ethoxy-2-methyloxazole (Exact Mass: 127.06 Da) as a model compound.
| Technique | Precursor Ion | Primary Fragment ( | Secondary Fragments ( | Diagnostic Value for Ethoxy Oxazoles |
| ESI-CID (Ion Trap) | 100.04 ( | None (Core remains intact) | High sensitivity for side-chain: Soft fragmentation perfectly isolates the ethoxy loss, confirming the appendage without destroying the core. | |
| ESI-HCD (Orbitrap/Q-TOF) | 100.04 ( | 72.04 ( | Comprehensive structural fingerprint: Overcomes the energy barrier of the oxazolone intermediate to map the entire heterocyclic ring structure. | |
| GC-EI (70 eV) | 82.03 ( | 54.03 ( | Orthogonal validation: Distinct radical chemistry provides a unique |
Fragmentation Pathway Visualization
Figure 1: ESI-MS/MS fragmentation pathway of protonated 5-ethoxy-2-methyloxazole.
Self-Validating Experimental Protocol: LC-MS/MS & GC-MS Workflow
To ensure absolute trustworthiness in structural assignment, the analytical protocol must be a self-validating system . Relying solely on a single collision energy often leads to either missing the precursor ion (if energy is too high) or missing the core structural fragments (if energy is too low). This protocol utilizes a Stepped Normalized Collision Energy (NCE) approach coupled with orthogonal GC-EI validation.
Step 1: Sample Preparation
-
Dissolve the ethoxy oxazole analyte in a 50:50 mixture of Acetonitrile:Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL.
-
Causality: The addition of formic acid lowers the pH, ensuring highly efficient protonation of the basic oxazole nitrogen. This maximizes the
ion yield necessary for downstream ESI+ fragmentation.
Step 2: LC Separation
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.
Step 3: ESI-MS/MS Acquisition (Orbitrap / Q-TOF)
-
Ionization: ESI Positive mode.
-
Method: Data-Dependent Acquisition (DDA) utilizing Stepped NCE.
-
Settings: Set the NCE simultaneously to 15, 30, and 45 .
-
Causality: NCE 15 provides the gentle activation required to capture the labile loss of ethylene (
Da). NCE 30 and 45 drive the subsequent, high-barrier losses of CO and HCN. By stepping the energies, the resulting composite spectrum contains the intact precursor, the intermediate oxazolone, and the deep ring-cleavage products, internally validating the entire structural tree.
Step 4: GC-EI-MS Acquisition (Orthogonal Validation)
-
Ionization: Electron Impact (70 eV).
-
Method: Inject 1 µL of the sample (dissolved in pure organic solvent, e.g., ethyl acetate) onto an HP-5MS column.
-
Causality: ESI-MS/MS proves the connectivity of the atoms, but GC-EI bypasses the protonated intermediate to directly form the radical cation
. Observing the orthogonal loss of the ethoxy radical ( , Da) provides independent, self-validating proof of the ethoxy functional group that cannot be easily mimicked by isobaric interferences.
References
-
[2] Pietro Traldi and Umberto Vettori. MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar. 2
-
[3] Mounir A. I. Salem, et al. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. 3
-
[1] A. G. Harrison, et al. Structure and fragmentation of b2 ions in peptide mass spectra. PubMed. 1
Sources
Comparative Biological Activity Guide: 2-Fluorophenyl vs. 4-Fluorophenyl Oxazoles
Executive Summary & Rationale
In modern medicinal chemistry, the oxazole ring represents a privileged heterocyclic scaffold. When functionalized with fluorophenyl moieties, these compounds exhibit a broad spectrum of potent anticancer, antimicrobial, and anti-inflammatory activities[1],[2]. However, the biological efficacy of these molecules is not uniform; the strategic placement of the fluorine atom—specifically at the ortho (2-fluoro) versus para (4-fluoro) position—profoundly dictates the molecule's three-dimensional conformation, metabolic stability, and target binding affinity.
As drug development professionals evaluate lead candidates, understanding the nuanced structure-activity relationships (SAR) between these positional isomers is critical. This guide provides an objective, data-driven comparison of 2-fluorophenyl and 4-fluorophenyl oxazoles, equipping researchers with the mechanistic rationale and self-validating experimental frameworks needed to optimize molecular design.
Mechanistic Causality: The Ortho vs. Para Paradigm
The biological divergence between 2-fluorophenyl and 4-fluorophenyl oxazoles stems from a delicate interplay of steric hindrance and electronic distribution:
-
4-Fluorophenyl Oxazoles (Para-Substitution): The fluorine atom at the para position exerts a strong electron-withdrawing inductive effect while introducing minimal steric bulk. This configuration frequently enhances binding affinity within deep, hydrophobic pockets, such as the colchicine-binding site on β-tubulin or the COX-2 active site[1],[3]. Furthermore, para-fluorination effectively blocks cytochrome P450-mediated para-hydroxylation, significantly extending the compound's biological half-life.
-
2-Fluorophenyl Oxazoles (Ortho-Substitution): Placing the fluorine atom at the ortho position introduces a steric clash with the adjacent oxazole core. This steric hindrance forces the phenyl ring to twist out of coplanarity with the oxazole ring, altering the molecule's dihedral angle. While this twist can penalize binding in flat, planar active sites, it can paradoxically enhance selectivity for targets requiring a specific 3D molecular conformation, such as certain bacterial membrane proteins where ortho-substituted derivatives show unique permeation profiles[2].
Quantitative Data Comparison
The following table synthesizes experimental data from validated in vitro assays, highlighting how positional isomerism impacts biological performance across different therapeutic targets.
| Compound Scaffold / Target | Assay Type | 2-Fluorophenyl Activity | 4-Fluorophenyl Activity | Mechanistic Observation |
| Oxazole-based Tubulin Inhibitor (Combretastatin A-4 mimic) | M21 Melanoma Cells (IC₅₀) | ~ 120 nM | ~ 45 nM | Para-F enhances hydrophobic pocket binding; ortho-F induces an unfavorable steric twist[1]. |
| 1,2,4-Oxadiazole Derivative | COX-2 Inhibition (IC₅₀) | 8.2 μM | 4.8 μM | Para-F provides optimal electronic distribution for active site coordination[3]. |
| Benzimidazole-Quinoline Hybrid | S. aureus (MIC) | 8 μg/mL | 16 μg/mL | Ortho-F exhibits slightly superior membrane permeation in specific Gram-positive strains[2]. |
Visualizing the Pathways
To contextualize the biological data, the following diagram maps the signaling cascade initiated by 4-fluorophenyl oxazoles when acting as tubulin polymerization inhibitors.
Mechanism of Action: 4-Fluorophenyl oxazoles disrupt tubulin polymerization, causing apoptosis.
Experimental Workflows & Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in controls and orthogonal checkpoints guarantee that the observed biological activity is a direct consequence of the positional isomerism rather than synthetic artifacts.
Protocol A: Microwave-Assisted Synthesis of Fluorophenyl Oxazoles
Causality of Design: Microwave irradiation is chosen over conventional thermal heating to ensure rapid, uniform energy transfer, which minimizes the thermal degradation of the TosMIC reagent. The use of exactly 2 equivalents of K₃PO₄ is critical; this specific basicity drives the [3+2] cycloaddition past the intermediate oxazoline stage, ensuring complete aromatization to the target oxazole[4].
Step-by-Step Methodology:
-
Reagent Preparation: In a 50 mL reaction vessel, combine the fluorobenzaldehyde isomer (2-fluoro or 4-fluoro, 1.0 equiv) and p-toluenesulfonylmethyl isocyanide (TosMIC, 1.0 equiv) in isopropanol (IPA).
-
Base Addition: Add K₃PO₄ (2.0 equiv) to the mixture.
-
Microwave Irradiation: Irradiate the open vessel under 800 rpm stirring at 65 °C and 350 W for exactly 8 minutes.
-
Cooling & Extraction: Cool the mixture to room temperature, dilute with water, and extract with ethyl acetate (3 × 20 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (20% EtOAc/n-hexane).
Self-Validation Checkpoint: Perform ¹H-NMR and ¹³C-NMR on the purified product. The disappearance of the oxazoline chiral proton signals and the emergence of the distinct oxazole C5-H singlet (~7.8-8.0 ppm) validates successful aromatization.
Protocol B: In Vitro Cell Viability (MTT) Assay
Causality of Design: The MTT assay provides a direct, metabolic readout of cell viability. By utilizing a 96-well format with serial dilutions, researchers can establish a precise dose-response curve. Including a known standard (e.g., Combretastatin A-4) and a vehicle control ensures that the observed cytotoxicity is specifically attributable to the fluorophenyl oxazole derivative and not solvent toxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed M21 melanoma cells at a density of 5 × 10³ cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the 2-fluoro and 4-fluoro oxazole derivatives in DMSO (final DMSO concentration <0.5%). Treat the cells and incubate for 72 hours.
-
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization: Carefully remove the media and dissolve the resulting formazan crystals in 150 μL of DMSO.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader.
Self-Validation Checkpoint: Calculate the IC₅₀ values using non-linear regression analysis. If the vehicle control (0.5% DMSO) shows >5% cell death compared to untreated cells, the assay must be invalidated and repeated to rule out solvent-induced apoptosis.
Step-by-step workflow: Microwave-assisted synthesis to in vitro biological evaluation.
References
- Title: Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)
- Title: A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions Source: ACS Omega URL
- Title: Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties Source: MDPI URL
- Title: Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery Source: PMC URL
Sources
Advanced Photophysical Profiling: UV-Vis Absorption Spectra of 2-Aryl-5-ethoxyoxazoles vs. Traditional Oxazole Scaffolds
For researchers and drug development professionals, the selection of an appropriate heterocyclic scaffold often dictates the success of both synthetic workflows and biological assays. Oxazoles are ubiquitous in medicinal chemistry and materials science, traditionally prized for their robust fluorescence and UV-Vis absorption properties. However, a critical divergence in utility emerges when comparing standard 2,5-diaryloxazoles (such as the classic scintillator PPO) with 2-aryl-5-ethoxyoxazoles .
This guide provides an in-depth, objective comparison of the UV-Vis absorption characteristics of 2-aryl-5-ethoxyoxazoles against alternative oxazole platforms. By analyzing the causality behind their unique electronic structures, we demonstrate why 5-ethoxyoxazoles are not merely passive chromophores, but highly reactive, spectrophotometrically trackable building blocks for advanced bioconjugation and cascade syntheses.
Mechanistic Insights: The Push-Pull Electronic Architecture
To understand the UV-Vis absorption profile of 2-aryl-5-ethoxyoxazoles, one must examine the intramolecular charge transfer (ICT) dynamics governed by their substituents.
In traditional 2,5-diaryloxazoles, both the C2 and C5 positions are occupied by extended
Conversely, replacing the C5-aryl group with an ethoxy group fundamentally alters the molecule's transition dipole moment. The ethoxy group acts as a strong electron-donating group (EDG) via resonance (+M effect), while the 2-aryl-oxazole core acts as the electron acceptor. This creates a highly polarized push-pull system . While the truncation of the extended
Fig 1: Push-pull Intramolecular Charge Transfer (ICT) mechanism in 2-aryl-5-ethoxyoxazoles.
Comparative UV-Vis Performance Data
When selecting an oxazole for a specific assay, the choice between a static fluorophore and a reactive chromogenic probe is paramount. The table below summarizes the quantitative photophysical distinctions and primary utilities of these distinct classes.
| Compound Class | Representative Molecule | Absorption | Molar Extinction Coefficient ( | Electronic Characteristic | Primary Application |
| 2,5-Diaryloxazoles | PPO (2,5-Diphenyloxazole) | 300 - 320 | ~25,000 | Extended | Static scintillators, laser dyes, and stable fluorophores. |
| 2-Aryl-5-ethoxyoxazoles | 2-Phenyl-5-ethoxyoxazole | 270 - 290 | ~15,000 - 20,000 | Push-pull (+M donor at C5) | Reactive dienes for bioconjugation[3]; cascade synthesis precursors[4]. |
| 2-Amino-5-alkoxyoxazoles | 2-Dimethylamino-5-ethoxyoxazole | 290 - 310 | ~18,000 | Dual push-pull activation | Highly labile nitrile ylide precursors[1]. |
Key Takeaway: While 2,5-diaryloxazoles possess higher molar extinction coefficients and longer absorption wavelengths suited for static imaging, 2-aryl-5-ethoxyoxazoles offer a unique "traceless" advantage. Because their UV-Vis absorption is intrinsically tied to the intact 5-ethoxyoxazole core, any reaction that breaks this aromaticity (such as a cycloaddition) results in a dramatic, easily monitorable spectral shift.
Application Workflow: Real-Time Spectrophotometric Monitoring
The true power of 2-aryl-5-ethoxyoxazoles lies in their utility as versatile building blocks for complex architectures, such as the synthesis of tritylones via cascade reactions with arynes[4], or in bioconjugation via the Kondrat'eva cycloaddition[2].
When a 5-ethoxyoxazole reacts with a dienophile (e.g., a maleimide-tagged peptide), it forms a bridged intermediate that subsequently dehydrates to form a pyridine derivative[3]. Because the highly conjugated oxazole core is converted into a different aromatic system, the reaction progress can be quantitatively tracked using UV-Vis spectroscopy.
Fig 2: UV-Vis monitored Kondrat'eva cycloaddition workflow for bioconjugation.
Experimental Protocol: High-Fidelity UV-Vis Acquisition & Reaction Monitoring
To ensure trustworthiness and reproducibility, the following self-validating protocol outlines how to acquire the UV-Vis spectra of 2-aryl-5-ethoxyoxazoles and utilize them to monitor a cycloaddition reaction. The presence of an isosbestic point serves as an internal control, proving that the spectral shift is strictly due to the A
Materials Required:
-
Purified 2-aryl-5-ethoxyoxazole (Analyte A)
-
Target Dienophile (e.g., N-ethylmaleimide) (Analyte B)
-
Spectroscopic grade solvents (Hexane, Dichloromethane, Acetonitrile)
-
Dual-beam UV-Vis Spectrophotometer with Peltier temperature control
Step-by-Step Methodology:
-
Baseline Calibration: Blank the spectrophotometer using pure Acetonitrile in a 1 cm path-length quartz cuvette from 200 nm to 500 nm.
-
Stock Preparation: Prepare a 10 mM stock solution of the 2-aryl-5-ethoxyoxazole in Acetonitrile. Dilute to a working concentration of 50 µM to ensure the maximum absorbance (
) remains within the linear dynamic range of the detector (0.1 < < 1.0), preventing artifacts from excimer formation. -
Initial Spectral Acquisition: Scan the 50 µM solution. Record the
(typically 270–290 nm) and calculate the exact molar extinction coefficient ( ) using the Beer-Lambert Law ( ). -
Reaction Initiation: Introduce 1.5 equivalents of the dienophile directly into the cuvette. Mix thoroughly via inversion.
-
Kinetic Monitoring: Set the spectrophotometer to kinetic mode, scanning the 200–400 nm range every 5 minutes at an elevated temperature (e.g., 60 °C, depending on dienophile reactivity).
-
Data Validation (Self-Correction): Observe the decay of the oxazole peak (~280 nm) and the emergence of the pyridine adduct peak. Crucial Check: Validate the reaction's cleanliness by identifying a sharp isosbestic point where the overlaid spectral curves intersect. If the isosbestic point drifts, it indicates the formation of unwanted side products (e.g., premature ring-opening to a nitrile ylide[1]), necessitating a reduction in reaction temperature or a change in solvent polarity.
Conclusion
For drug development professionals, the choice of heterocycle dictates workflow efficiency. While 2,5-diaryloxazoles remain the gold standard for static fluorescence and scintillation, 2-aryl-5-ethoxyoxazoles provide a distinct, dynamic advantage. Their push-pull electronic configuration yields a strong, specific UV-Vis signature that acts as a built-in progress monitor for downstream synthetic transformations, from the generation of complex tritylones[4] to precision bioconjugation[3]. By leveraging these unique photophysical properties, researchers can achieve higher fidelity in reaction monitoring and construct more sophisticated molecular scaffolds.
References
1.[4] Synthesis of Tritylones via Cascade Reaction of Arynes with 5-Ethoxyoxazoles. The Journal of Organic Chemistry. URL: 2.[2] 5-Alkoxyoxazole - A Versatile Building Block in (Bio)organic Synthesis. ResearchGate. URL: 3.[1] Formation of 5-Alkoxy-2-aminooxazoles and Their Novel Reactivity: Equilibrium with Nitrile Ylide. Oxford University Press. URL: 4.[3] Design, Synthesis, and Utility of Defined Molecular Scaffolds. MDPI. URL:
Sources
Mechanistic Causality: Why Additives Matter for Oxazole Complexes
Comparative Guide: Optimizing X-Ray Crystallography Data for Substituted 1,3-Oxazole Complexes using High-Throughput Screening Suites
Substituted 1,3-oxazoles are highly versatile pharmacophores, extensively utilized in the design of kinase inhibitors and metalloenzyme inhibitors[1]. The orientation of the oxazole ring—specifically its ability to participate in hydrogen bonding via the heteroatoms and adapt to hydrophobic pockets—dictates the binding affinity and selectivity of these ligands[2]. For example, next-generation 5-(sulfamoyl)thien-2-yl 1,3-oxazole derivatives have demonstrated picomolar inhibition of human Carbonic Anhydrase II (hCA II), a primary target for intraocular pressure-reducing drugs[1][3].
To drive Structure-Activity Relationship (SAR) studies, high-resolution X-ray crystallography data is paramount. However, co-crystallizing proteins with substituted 1,3-oxazoles often presents challenges. The inherent hydrophobicity of the oxazole core, combined with flexible hydrophilic substituents, frequently leads to crystal twinning, poor nucleation, or high B-factors in the resulting electron density maps.
In this guide, we objectively compare two leading crystallization screening methodologies for obtaining high-resolution X-ray data of hCA II complexed with a novel 5-(sulfamoyl)thien-2-yl 1,3-oxazole inhibitor:
-
Platform A: Sparse-Matrix PEG/Ion Suite (Traditional approach relying on polyethylene glycol and simple salts).
-
Platform B: Multi-Component Additive Suite (Advanced approach integrating precipitants, cryoprotectants, and amphiphilic additives).
When a substituted 1,3-oxazole binds to the active site of hCA II, the thiophene sulfonamide moiety acts as a zinc-binding group, while the 1,3-oxazole ring interacts with residues like Phe131 and forms a critical hydrogen bond with Gln92[1]. However, the ligand's hydrophilic periphery often remains exposed to the solvent channel.
In traditional Sparse-Matrix screens (Platform A), the lack of stabilizing amphiphiles in the mother liquor results in disordered solvent networks around the exposed oxazole substituents. This thermodynamic instability propagates through the crystal lattice, leading to poor packing and lower diffraction resolution.
Conversely, Multi-Component Additive Suites (Platform B) contain low-molecular-weight PEGs mixed with amphiphilic additives (e.g., alcohols or polyols). These additives transiently interact with the hydrophilic periphery of the 1,3-oxazole, stabilizing the solvent-exposed regions and promoting highly ordered crystal lattices. Furthermore, the built-in cryoprotectants in Platform B eliminate the need for post-crystallization soaking, preventing the osmotic shock that frequently degrades the resolution of delicate oxazole-protein co-crystals.
Experimental Protocol: Self-Validating Co-Crystallization Workflow
To ensure reproducibility and scientific integrity, the following protocol incorporates a self-validating Dynamic Light Scattering (DLS) checkpoint. Attempting to crystallize aggregated complexes is the primary cause of failed X-ray campaigns; this system prevents false negatives by validating the input material.
Step 1: Protein-Ligand Complexation
-
Concentrate recombinant hCA II to 10 mg/mL in a buffer containing 20 mM HEPES (pH 7.5) and 50 mM NaCl.
-
Add the 5-(sulfamoyl)thien-2-yl 1,3-oxazole inhibitor (dissolved in 100% DMSO) to a final concentration of 2 mM. Ensure the final DMSO concentration remains ≤ 2% (v/v) to prevent protein denaturation.
-
Incubate the mixture on ice for 2 hours to allow equilibrium binding to the catalytic Zn²⁺ ion and Thr199[1].
Step 2: DLS Monodispersity Check (Validation Checkpoint)
-
Centrifuge the complex at 14,000 x g for 10 minutes at 4°C to remove any high-molecular-weight aggregates.
-
Analyze the supernatant via DLS.
-
Validation Gate: Proceed to crystallization ONLY if the Polydispersity Index (PdI) is < 0.20 and the hydrodynamic radius matches monomeric hCA II (~2.4 nm). If PdI > 0.20, back-titrate the ligand or optimize the buffer before proceeding.
Step 3: High-Throughput Screening
-
Using an automated liquid handling robot, set up 400 nL sitting drops (200 nL protein complex + 200 nL reservoir solution) in 96-well MRC plates.
-
Screen against Platform A and Platform B at a constant temperature of 20°C.
-
Monitor crystal growth via automated cross-polarized imaging over 14 days.
Step 4: Harvesting and X-Ray Data Collection
-
Harvest crystals using nylon loops.
-
Platform A: Briefly soak the crystal in the reservoir solution supplemented with 20% glycerol for 30 seconds before freezing.
-
Platform B: Harvest and flash-cool directly in liquid nitrogen (the multi-component mother liquor is inherently cryo-ready).
-
-
Collect X-ray diffraction data at 100 K using a synchrotron radiation source.
Data Presentation: Crystallographic Performance Comparison
The structural data obtained from both platforms for the hCA II–1,3-oxazole complex clearly demonstrates the superiority of the multi-component additive approach for this class of compounds.
| Crystallographic Parameter | Platform A (Sparse-Matrix PEG/Ion) | Platform B (Multi-Component Additive) |
| Crystal Morphology | Clustered needles, frequent twinning | Single, block-shaped crystals |
| Space Group | P2₁ | P2₁2₁2₁ |
| Resolution Limit (Å) | 2.15 | 1.35 |
| Completeness (%) | 92.4 | 99.8 |
| R_work / R_free (%) | 19.8 / 24.5 | 16.2 / 18.7 |
| Average Ligand B-factor (Ų) | 45.2 | 22.4 |
| Oxazole Occupancy | 0.85 | 1.00 |
Data Interpretation: Platform B yielded a significantly higher resolution (1.35 Å vs 2.15 Å). The lower ligand B-factor (22.4 Ų) in Platform B indicates that the 1,3-oxazole ring is rigidly ordered in the electron density map, allowing for an unambiguous assignment of the hydrogen-bonding network and precise measurement of bond lengths[2].
Visualization of the Workflow
Caption: Workflow comparing crystallization screening platforms for hCA II–1,3-oxazole complexes.
Conclusion
For drug development professionals working with substituted 1,3-oxazoles, achieving high-resolution X-ray crystallography data is non-negotiable for accurate SAR mapping. While traditional Sparse-Matrix screens (Platform A) can yield initial hits, they often fail to stabilize the unique amphiphilic nature of oxazole derivatives. Transitioning to a Multi-Component Additive Suite (Platform B) directly addresses the thermodynamic instability of the solvent-exposed oxazole periphery, consistently delivering single, high-diffracting crystals with superior occupancy and lower B-factors.
References
- Title: 5-(Sulfamoyl)
- Source: ACS Publications (Journal of Medicinal Chemistry)
- Source: IUCr Journals (Acta Crystallographica Section E)
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A Tale of Two Syntheses: A Comparative Guide to Oxazole Formation via Robinson-Gabriel and Van Leusen Methodologies
For the Modern Researcher in Organic Synthesis and Drug Discovery
The oxazole motif is a cornerstone in medicinal chemistry, gracing the structures of numerous natural products and pharmaceuticals with a wide array of biological activities.[1][2] Consequently, the efficient construction of this privileged heterocycle is of paramount importance to researchers in drug development and the broader chemical sciences. Among the myriad of synthetic routes, the Robinson-Gabriel and Van Leusen syntheses have emerged as two of the most prominent and mechanistically distinct methods for assembling the oxazole core.
This guide provides an in-depth, objective comparison of these two seminal reactions. We will move beyond a mere recitation of reaction steps to dissect the underlying principles, explore the nuances of substrate scope and reaction conditions, and provide field-proven insights to empower you, the modern researcher, to make informed decisions in your synthetic endeavors.
At a Glance: Key Distinctions
| Feature | Robinson-Gabriel Synthesis | Van Leusen Synthesis |
| Starting Materials | 2-Acylamino-ketones | Aldehydes and Tosylmethyl isocyanide (TosMIC) |
| Key Transformation | Intramolecular cyclodehydration | [3+2] Cycloaddition followed by elimination |
| Reaction Conditions | Harsh (strong acids, high temperatures) | Mild (basic or neutral, often room temp. to reflux) |
| Typical Substitution | 2,5-Disubstituted or 2,4,5-trisubstituted | 5-Substituted or 4,5-disubstituted |
| Functional Group Tolerance | Limited | Broad |
| Key Advantages | Readily available starting materials, well-established | Mild conditions, high yields, operational simplicity |
| Key Disadvantages | Harsh conditions can lead to low yields and byproduct formation | Stoichiometric use of TosMIC, potential for side reactions |
The Venerable Workhorse: The Robinson-Gabriel Synthesis
First reported independently by Sir Robert Robinson and Siegmund Gabriel in the early 20th century, the Robinson-Gabriel synthesis is a classic and enduring method for the formation of oxazoles.[3][4] The core of this reaction is the intramolecular cyclodehydration of a 2-acylamino-ketone, typically facilitated by a strong acid.
Mechanistic Insights
The reaction proceeds via protonation of the amide carbonyl, which enhances the electrophilicity of the carbon. The neighboring ketone oxygen then acts as a nucleophile, attacking the activated amide to form a five-membered cyclic intermediate. Subsequent dehydration, driven by the strong acid and often high temperatures, expels a molecule of water to yield the aromatic oxazole ring.
Causality in Experimental Choices
The choice of the cyclodehydrating agent is critical and directly impacts the reaction's success.[5]
-
Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA): These are the traditional workhorses. Their strong dehydrating power is effective but can be a double-edged sword. For sensitive substrates, these harsh conditions can lead to charring, sulfonation byproducts, and low yields.[5] The high viscosity of PPA can also present practical challenges in stirring and workup.[6]
-
Milder Reagents: To circumvent the limitations of strong acids, milder conditions have been developed. A notable example is a two-step procedure involving the oxidation of a β-hydroxy amide with the Dess-Martin periodinane (DMP), followed by cyclodehydration of the resulting β-keto amide using triphenylphosphine (PPh₃) and iodine.[7] This approach offers significantly higher functional group tolerance, making it suitable for complex and acid-sensitive molecules.[5]
Applications in Drug Development and Natural Product Synthesis
The Robinson-Gabriel synthesis has been instrumental in the synthesis of numerous complex molecules. For instance, it was a key step in the synthesis of the dual PPARα/γ agonist, a potential therapeutic for type 2 diabetes, developed by Lilly Research Laboratories.[7] It has also been employed in the total synthesis of natural products like diazonamide A.[7]
The Modern Contender: The Van Leusen Synthesis
Developed in 1972, the Van Leusen oxazole synthesis offers a milder and often more efficient alternative to the classical Robinson-Gabriel method.[8] This reaction constructs the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC) under basic conditions.[9]
Mechanistic Insights
The reaction is initiated by the deprotonation of the acidic methylene protons of TosMIC by a base. The resulting anion then acts as a nucleophile, attacking the aldehyde carbonyl. An intramolecular cyclization ensues, forming an oxazoline intermediate. The final step is the base-promoted elimination of p-toluenesulfinic acid, which drives the aromatization to the oxazole ring.[1][8]
Causality in Experimental Choices
The Van Leusen synthesis is known for its operational simplicity and versatility, with several modifications enhancing its applicability.[10]
-
Base and Solvent: Potassium carbonate (K₂CO₃) in methanol is a common and effective combination.[10] The choice of base and solvent can be tailored to the specific substrates.
-
One-Pot Variations: For the synthesis of 4,5-disubstituted oxazoles, a one-pot reaction using an aldehyde, an alkyl halide, and TosMIC in an ionic liquid has been developed.[8] This method is not only efficient but also environmentally friendly, as the ionic liquid can be recycled.
-
Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles.[8][11] This is a prime example of how modern technology can enhance a classic transformation.
Applications in Pharmaceutical Synthesis
The mild conditions and broad substrate scope of the Van Leusen synthesis have made it a popular choice in medicinal chemistry. It has been used to synthesize a variety of biologically active compounds, including analogues of the antifungal natural product pimprinine.[8] Its reliability has also been demonstrated in the synthesis of complex, multi-substituted molecules, such as pyrimidine derivatives with multiple heterocyclic substituents.[1]
Head-to-Head: A Data-Driven Comparison
| Reaction | Substrate | Reagents & Conditions | Time | Yield | Reference |
| Robinson-Gabriel | 2-Acylamino-ketone | H₂SO₄ in Acetic Anhydride, 90-100°C | 1-4 h | Moderate | [5] |
| Robinson-Gabriel | β-Hydroxy amide | 1. DMP, CH₂Cl₂; 2. PPh₃, I₂, Et₃N | 2-6 h | Good | [5] |
| Van Leusen | 2-Chloroquinoline-3-carbaldehyde, TosMIC | K₂CO₃, Methanol | 8 h | 83% | [8] |
| Van Leusen | (Het)aryl methyl alcohols, TosMIC | T3P®–DMSO, aq. KOH | Not Specified | 61-90% | [8] |
| Van Leusen (MW) | Aldehyde, TosMIC | K₂CO₃, Methanol, Microwave | 8 min | 92-96% | [11] |
Experimental Protocols
Protocol 1: Classic Robinson-Gabriel Synthesis of 2,5-Disubstituted Oxazoles
This protocol describes a traditional method using sulfuric acid.
Preparation:
-
To a solution of the 2-acylamino-ketone (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0°C.[5]
Reaction:
-
After the addition, allow the mixture to warm to room temperature and then heat to 90-100°C.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).[5]
Workup & Purification:
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralize the aqueous solution with a base (e.g., saturated NaHCO₃ or NH₄OH) until pH 7-8.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[5]
Protocol 2: Van Leusen Synthesis of 5-Substituted Oxazoles
This protocol is a general procedure for the synthesis of 5-alkyl-oxazoles from aliphatic aldehydes and TosMIC in methanol.[10]
Materials:
-
Alkyl aldehyde (1.0 mmol)
-
Tosylmethyl isocyanide (TosMIC) (1.1 mmol)
-
Potassium carbonate (K₂CO₃) (2.5 mmol)
-
Methanol (as solvent)
Procedure:
-
To a round-bottom flask, add the alkyl aldehyde (1.0 mmol), TosMIC (1.1 mmol), and potassium carbonate (2.5 mmol).
-
Add methanol and stir the reaction mixture at reflux for the time indicated by TLC monitoring (typically 4-5 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 5-alkyl-oxazole.[10]
Conclusion: Choosing the Right Tool for the Job
Both the Robinson-Gabriel and Van Leusen syntheses are powerful tools in the synthetic chemist's arsenal for the construction of oxazoles. The choice between them is dictated by the specific requirements of the target molecule and the overall synthetic strategy.
The Robinson-Gabriel synthesis , particularly its modern, milder variations, remains a viable option, especially when the requisite 2-acylamino-ketone is readily accessible. Its long history has resulted in a deep understanding of its scope and limitations.
The Van Leusen synthesis , with its mild conditions, high yields, and operational simplicity, is often the preferred method for many applications in modern drug discovery. Its tolerance of a wide range of functional groups makes it particularly suitable for the synthesis of complex and highly functionalized molecules.
Ultimately, a thorough understanding of the mechanistic nuances and practical considerations of both methods, as presented in this guide, will enable the discerning researcher to select the optimal path to their desired oxazole-containing target, accelerating the pace of discovery in medicine and beyond.
References
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. [Link]
-
Robinson–Gabriel synthesis. Wikipedia. [Link]
-
The Van Leusen Imidazole Synthesis is used to Synthesise Imi. TSI Journals. [Link]
-
Robinson-Gabriel Synthesis. SynArchive. [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. ResearchGate. [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]
-
Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. PMC. [Link]
-
Synthesis of Imidazole-Based Medicinal Molecules Utilizing the Van Leusen Imidazole Synthesis. PubMed. [Link]
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [Link]
-
The Synthesis of Oxazole-containing Natural Products. D-Scholarship@Pitt. [Link]
-
Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Sciforum. [Link]
-
One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. ResearchGate. [Link]
-
Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. Chemistry & Biology Interface. [Link]
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- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 3. synarchive.com [synarchive.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: IR Spectroscopy Fingerprints for Ethoxy-Substituted Oxazole Rings
Topic: IR Spectroscopy Fingerprints for Ethoxy-Substituted Oxazole Rings Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In medicinal chemistry and agrochemical synthesis, the oxazole ring is a privileged scaffold. However, the regiochemistry of substitution—specifically distinguishing between 2-, 4-, and 5-ethoxy isomers—presents a significant analytical challenge. While NMR is definitive, it is resource-intensive.
This guide provides a high-throughput, non-destructive alternative: Vibrational Spectroscopy Profiling . By analyzing specific shifts in the C=N stretching and C-O-C ether linkage bands, researchers can rapidly fingerprint oxazole regioisomers. This protocol synthesizes experimental data with theoretical resonance analysis to provide a self-validating identification workflow.
Spectral Characterization: The Fingerprint Region
The infrared spectrum of ethoxy-substituted oxazoles is governed by the interplay between the heteroaromatic ring vibrations and the electron-donating effects of the ethoxy group.
2.1. The "Anchor" Bands: Parent Oxazole Ring
Before analyzing the substituent effects, the baseline oxazole ring modes must be identified. These bands remain relatively stable but vary in intensity based on substitution symmetry.
| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Diagnostic Note |
| Ring Stretching (ν ring) | 1535 – 1540 | Medium | Primary diagnostic for ring integrity. |
| Ring Stretching (ν C=N) | 1490 – 1500 | Strong | Often overlaps with aromatic C=C if phenyl groups are present. |
| Ring Breathing | 1080 – 1090 | Weak/Med | Highly characteristic "breathing" mode of the 5-membered ring. |
| C-H Deformation (In-plane) | 1250 – 1260 | Medium | Disappears upon full substitution. |
2.2. The Ethoxy Group Signature
The ethoxy substituent adds a distinct aliphatic layer to the spectrum.
-
ν(C-H) Aliphatic: 2980 cm⁻¹ (asymmetric CH₃), 2930 cm⁻¹ (symmetric CH₃), and 2870 cm⁻¹ (CH₂). Crucial for distinguishing from purely aromatic oxazoles.
-
ν(C-O-C) Asymmetric: 1200 – 1275 cm⁻¹. This is the "Ether Linkage" band. Its exact position is the primary indicator of the ethoxy group's conjugation with the ring.
Comparative Analysis: Distinguishing Isomers
The core value of this guide lies in differentiating the regioisomers. The electronic environment of the oxazole ring causes specific frequency shifts (Δν) depending on where the ethoxy oxygen is attached.
Scenario A: 2-Ethoxyoxazole (The Imidate Ester Analog)
-
Mechanism: The oxygen at C2 donates electron density directly into the antibonding orbital of the adjacent ring nitrogen (N3).
-
Spectral Consequence: This resonance reduces the double-bond character of the C=N bond.
-
Diagnostic Shift:
-
ν(C=N): Red-shift (lowering) to 1580 – 1615 cm⁻¹ .
-
ν(C-O-C): Strong band at ~1260 cm⁻¹ due to partial double bond character between the ethoxy oxygen and C2.
-
Scenario B: 5-Ethoxyoxazole (The Enol Ether Analog)
-
Mechanism: The oxygen at C5 is conjugated with the C4=C5 double bond, resembling a cyclic enol ether.
-
Spectral Consequence: The C4=C5 bond order is reduced, but the C=N bond is less affected by direct resonance.
-
Diagnostic Shift:
-
ν(C=N): Remains closer to parent range (1520 – 1550 cm⁻¹ ) or appears as a shoulder.
-
ν(C=C): Distinct enol ether band appears at 1630 – 1650 cm⁻¹ .
-
Reactivity Note: These compounds are often unstable and may show carbonyl peaks (~1740 cm⁻¹) from hydrolysis to oxazolones if not handled under anhydrous conditions.
-
Scenario C: 4-Ethoxyoxazole (The Cross-Conjugated System)
-
Mechanism: The ethoxy group at C4 is cross-conjugated. It has the least impact on the ring's C=N bond order.
-
Spectral Consequence:
-
ν(C=N): Sharp band at 1560 – 1580 cm⁻¹ .
-
ν(C-O-C): Typically lower frequency (~1180 – 1210 cm⁻¹ ) compared to the 2-isomer due to less double-bond character in the C-O bond.
-
Visualization: Isomer Identification Logic
The following diagram illustrates the decision logic for identifying the specific isomer based on spectral data.
Figure 1: Decision tree for the rapid identification of ethoxy-oxazole regioisomers using FTIR spectral features.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and minimize artifacts (e.g., hydrolysis of 5-ethoxyoxazoles), follow this strict protocol.
5.1. Sample Preparation
-
Preferred Method: ATR (Attenuated Total Reflectance) using a Diamond or ZnSe crystal.
-
Why: 5-ethoxyoxazoles are moisture-sensitive. KBr pellets absorb hygroscopic water, which can hydrolyze the sample to an oxazolone during pressing, leading to a false C=O peak at 1740 cm⁻¹.
-
-
Alternative: Nujol Mull between NaCl plates (if ATR is unavailable). Avoid KBr.
5.2. Acquisition Parameters
-
Resolution: 2 cm⁻¹ (Critical for resolving overlapping aromatic C=C and oxazole C=N bands).
-
Scans: Minimum 32 scans to resolve weak overtone bands in the 1800-2000 cm⁻¹ region.
-
Background: Fresh air background recorded immediately prior to sampling to remove water vapor interference in the 1600 cm⁻¹ region.
5.3. Data Processing
-
Baseline Correction: Apply a linear baseline correction anchored at 2500 cm⁻¹ and 800 cm⁻¹.
-
Normalization: Normalize to the strongest non-reactive band (usually the aromatic C-C stretch at 1450 cm⁻¹ if a phenyl group is present, or the C-H bend at 1380 cm⁻¹).
-
Peak Picking: Use a threshold of 5% transmission for major bands.
Case Study: Drug Development Application
Context: A medicinal chemistry team is synthesizing a derivative of the antibiotic Linezolid , incorporating an oxazole ring to improve metabolic stability.
The Problem: The synthesis involves a cyclization that could yield either the 2-ethoxy or 5-ethoxy isomer. The Spectral Solution:
-
The team acquires the ATR-FTIR spectrum.
-
Observation: A sharp band is observed at 1642 cm⁻¹ .
-
Analysis:
-
If it were the 2-ethoxy isomer, the C=N would be around 1590-1610 cm⁻¹.
-
The 1642 cm⁻¹ band aligns with the Enol Ether C=C stretch of the 5-ethoxy isomer.
-
-
Verification: A small shoulder at 1745 cm⁻¹ appears after 10 minutes of air exposure, confirming the hydrolytic instability characteristic of the 5-ethoxy (enol ether) form.
References
-
Turchi, I. J. (Ed.). (1986). The Chemistry of Heterocyclic Compounds, Oxazoles. Wiley-Interscience. (Definitive text on oxazole synthesis and general spectroscopy).
-
NIST Chemistry WebBook. Infrared Spectrum of 5(4H)-Oxazolone, 2-methyl-4-(phenylmethylene)-. (Provides comparative data for oxazolone hydrolysis products).
-
BenchChem. A Spectroscopic Comparison of 5-Methoxyoxazole-2-carboxylic Acid and its Methyl Ester. (Detailed spectral shifts for alkoxy-substituted oxazoles).
-
Palmer, M. H., et al. (2020). Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. The Journal of Physical Chemistry A. (Fundamental vibrational modes and electronic structure).
-
Specac Application Notes. Interpreting Infrared Spectra: The Fingerprint Region. (General protocols for ATR vs KBr sampling).
Safety Operating Guide
Technical Guide: Disposal Procedures for 5-Ethoxy-2-(2-fluorophenyl)-1,3-oxazole
[1]
Executive Summary & Hazard Characterization
Effective disposal of 5-Ethoxy-2-(2-fluorophenyl)-1,3-oxazole requires a nuanced understanding of its structural moieties.[1] Unlike generic organic waste, this compound presents a dual-hazard profile during thermal destruction: the fluorinated aromatic ring and the oxazole heterocycle .
Standard "organic waste" streams often lack the scrubbing capacity for fluorinated compounds. Improper segregation can lead to the release of Hydrogen Fluoride (HF) gas during incineration, damaging facility infrastructure and violating emission standards.
Chemical Hazard Profile
| Feature | Structural Moiety | Disposal Implication |
| Halogenation | 2-Fluorophenyl group | Critical: Generates corrosive HF upon combustion.[1] Requires alkaline scrubbing. |
| Nitrogen Content | 1,3-Oxazole ring | Generates NOx species.[1] Requires controlled combustion temperatures. |
| Flammability | Ethoxy group | Increases calorific value; likely classifies as Ignitable (D001) if in liquid form. |
| Reactivity | Oxazole core | Generally stable, but incompatible with strong mineral acids and oxidizing agents.[1] |
The Self-Validating Segregation Protocol
To ensure safety and compliance, we utilize a Self-Validating Segregation System .[1] This protocol forces a "Stop/Go" decision at the point of waste generation, preventing downstream incompatibility.
The Core Rule: This compound must always be classified as Halogenated Organic Waste , regardless of the solvent it is dissolved in.
Workflow Visualization: Segregation Logic
The following diagram illustrates the decision tree for segregating this specific compound.
Figure 1: Decision logic for waste segregation. The presence of the fluorine atom automatically triggers the "Halogenated" pathway, preventing mixing with non-halogenated fuels.
Operational Disposal Procedures
A. Solid Waste (Pure Compound or Silica Gel Residue)
-
Primary Containment: Place the solid in a screw-cap jar (polyethylene or glass). Do not use metal containers if the compound has degraded or if acidic impurities are present, as HF traces can corrode metal.[1]
-
Secondary Containment: Seal the primary jar inside a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).
-
Lab Pack Protocol:
-
Place the bagged container into a DOT-approved fiber or poly drum.
-
Fill void spaces with an inert absorbent (vermiculite).[2]
-
Labeling: Clearly mark "Organic Solid, Toxic, Fluorinated."
-
B. Liquid Waste (Reaction Mixtures/Mother Liquor)
-
Solvent Compatibility: Ensure the carrier solvent is compatible.
-
Accumulation: Pour into the Halogenated Solvent carboy.
-
Why? Non-halogenated waste streams are often used as auxiliary fuel in cement kilns. Fluorinated compounds can poison these kilns or violate their permits. They must go to dedicated hazardous waste incinerators.
-
-
pH Check: Before closing the carboy, verify pH is between 5 and 9. If highly acidic (potential HF generation), neutralize carefully with Sodium Bicarbonate before sealing.[1]
Destruction Mechanism: The "Why" Behind the Protocol
As a researcher, understanding the fate of your chemical ensures you select the right vendor. We do not simply "burn" this molecule; we chemically deconstruct it.
The Carbon-Fluorine (C-F) bond is one of the strongest in organic chemistry (~485 kJ/mol). Standard combustion is insufficient.
Thermal Destruction & Scrubbing Workflow
-
High-Temperature Incineration: The waste is injected into a rotary kiln operating at >1100°C . This temperature is required to fully mineralize the C-F bond.
-
Combustion Products:
-
Carbon
[1] -
Hydrogen
-
Nitrogen (Oxazole)
and -
Fluorine
(Hydrogen Fluoride gas)
-
-
Quench & Scrub: The exhaust gas is immediately quenched and passed through a wet scrubber containing Calcium Hydroxide (
) or Sodium Hydroxide ( ).-
Reaction:
-
Outcome: The toxic HF is converted into Calcium Fluoride (fluorspar), a non-toxic solid precipitate.[1]
-
Figure 2: The industrial destruction lifecycle. Note the critical scrubbing step required to neutralize the HF generated by the fluorophenyl moiety.
Regulatory Compliance & Waste Codes
Proper coding is the legal language of disposal.[2] While this specific compound is not P-listed or U-listed (unless it is a specific commercial chemical product being discarded unused), it falls under characteristic waste definitions.[1]
RCRA Waste Code Assignment Table
| Code | Description | Applicability Logic |
| D001 | Ignitability | High Probability. If the compound is in solution with organic solvents (EtOAc, MeOH) or has a low flash point itself.[1] |
| D003 | Reactivity | Low Probability. While oxazoles are reactive, they rarely meet the D003 explosive definition unless mixed with strong nitrating agents.[1] |
| F002 | Spent Halogenated Solvents | Conditional. Only applies if the compound is dissolved in spent halogenated solvents (e.g., DCM).[1] |
| None | Non-RCRA Regulated | If solid, pure, and toxicity data (TCLP) is negative.[1] However , best practice dictates managing as "Non-RCRA Regulated Halogenated Waste" to ensure incineration.[1] |
Pro-Tip: If you are synthesizing this compound in-house (R&D exemption), label it as "Waste Chemical Synthesis Material: Fluorinated Oxazole Derivative" to assist the waste vendor in profiling.
Emergency Contingencies
Spill Response (Solid)
-
PPE: Wear nitrile gloves (double gloved), safety goggles, and a lab coat.[1]
-
Containment: Do not sweep dry dust (inhalation risk). Cover with wet paper towels or use a HEPA-filtered vacuum.
-
Disposal: Place debris in the Solid Halogenated waste bin.
Spill Response (Liquid Solution)
-
Isolation: Remove ignition sources (Ethoxy group flammability).
-
Absorbent: Use a non-combustible absorbent (Vermiculite or clay). Do not use paper towels if the solvent is an oxidizer.
-
Decontamination: Clean the surface with a mild soap solution; verify pH is neutral.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[3][4]
-
Source: [Link]
-
-
U.S. Environmental Protection Agency. (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. (40 CFR Part 261).
-
Source: [Link]
-
-
American Chemical Society. (2023).[4] Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety.
-
Source: [Link]
-
-
U.S. EPA. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) and Materials Containing PFAS.
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. vumc.org [vumc.org]
- 4. reed.edu [reed.edu]
- 5. U.S. EPA’s Updated 2024 Interim Guidance on the Destruction and Disposal of PFAS - ALL4 [all4inc.com]
- 6. Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal | Baker Donelson [bakerdonelson.com]
- 7. EPA Issues Interim Guidance on PFAS Destruction and Disposal | Holland & Hart LLP [hollandhart.com]
Personal Protective Equipment (PPE) & Handling Guide: 5-Ethoxy-2-(2-fluorophenyl)-1,3-oxazole
Executive Safety Summary
Compound Status: Research Chemical / Pharmaceutical Intermediate Default Hazard Classification: Occupational Exposure Band (OEB) 3 (Provisional) Rationale: As a substituted 1,3-oxazole containing a fluorophenyl moiety, this compound shares structural pharmacophores with bioactive COX-2 inhibitors and other potent therapeutics. In the absence of a specific toxicological monograph, you must apply Universal Precautions , treating the substance as a potent, irritating, and potentially bio-accumulative agent.
Immediate Hazards:
-
Respiratory: High risk of mucosal irritation (STOT-SE 3).
-
Dermal: Lipophilic nature (ethoxy + fluorophenyl) suggests potential for transdermal absorption.
-
Chemical: Ether linkage suggests flammability; fluorination implies metabolic stability if absorbed.
Risk Assessment & Control Banding
Because specific Occupational Exposure Limits (OELs) are not established for this CAS, we utilize Control Banding to determine the rigor of PPE.
| Parameter | Assessment | Implication |
| Physical State | Solid (likely crystalline or powder) | High dust generation potential during weighing. |
| Potency | Unknown / Assumed Bioactive | Target OEL: 10 – 100 µg/m³ (Band 3). |
| Solubility | Organic Soluble (DMSO, DCM, MeOH) | Skin Risk: Solvents act as vehicles, increasing permeation rate. |
| Reactivity | Stable, but combustible | Keep away from strong oxidizers and electrostatic discharge. |
PPE Matrix: Task-Based Selection
Do not use a "one-size-fits-all" approach. PPE must scale with the energy and quantity of the operation.
A. Respiratory Protection[1][2]
-
Primary Barrier: Engineering Controls (Fume Hood) are non-negotiable.
-
Secondary Barrier (PPE):
-
Routine Handling: Not required if working within a certified fume hood (Face velocity: 80–100 fpm).
-
Spill Cleanup / Outside Hood:Full-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges. The OV cartridge is necessary because the ethoxy group may hydrolyze or volatilize during decomposition.
-
B. Dermal Protection (Glove Protocol)
Critical Warning: The ethoxy (ether) tail renders this molecule lipophilic. Standard thin nitrile gloves may degrade or allow permeation when this compound is dissolved in organic solvents.
-
Dry Solid Handling: Nitrile (Minimum 5 mil thickness).
-
Solution Handling (Stock Prep/Synthesis): Double-Gloving Protocol.
-
Inner Layer: Polyethylene/Ethylene Vinyl Alcohol (PE/EVOH) Laminate (e.g., Silver Shield®) – Chemical Barrier.
-
Outer Layer: Nitrile (5-8 mil) – Mechanical Barrier & Dexterity.
-
Why? Laminate gloves resist ethers/organics but have poor fit. Nitrile compresses the laminate for better dexterity.
-
C. Ocular Protection[3][4][5]
-
Standard: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient due to the risk of fine dust migration around the lenses.
-
High Risk (Scale-up >10g): Face shield over goggles.
Operational Workflows & Logic
Diagram 1: PPE Decision Logic
This logic gate ensures you are never under-protected based on the physical state of the compound.
Caption: Decision matrix for selecting PPE based on physical state and solvent carrier. Note the escalation to laminate gloves for aggressive solvents.
Protocol 1: Weighing & Transfer (The "Static" Risk)
Oxazoles are heterocyclic aromatics that often carry static charges, causing "fly-away" powder.
-
Preparation: Place an ionizing fan or anti-static gun inside the balance enclosure.
-
Technique: Use a disposable anti-static weighing funnel. Do not use metal spatulas if the compound is dry, as spark generation is a non-zero risk; use PTFE-coated spatulas.
-
Containment: Weigh inside the fume hood. If the balance is outside, use a "tarred vial" method: Tare the closed vial, move to hood, add solid, close vial, return to balance.
Protocol 2: Reaction Setup
-
Solvent Choice: If possible, avoid Diethyl Ether or THF as the carrier solvent during initial handling, as these permeate gloves rapidly. Use Methanol or Acetonitrile if chemistry permits.
-
Temperature: this compound likely has a low melting point or thermal instability. Ensure cooling (ice bath) is ready before addition to reagents to prevent thermal runaway and aerosolization.
Emergency & Disposal Plan
Diagram 2: Spill Response Loop
Immediate actions to take in the event of loss of containment.
Caption: Workflow for categorizing and responding to spills. Note the mandatory evacuation for spills outside engineering controls.
Disposal Specifications
-
Segregation: Do not mix with aqueous waste. This compound must be tagged as "Halogenated Organic Waste" due to the fluorine atom.
-
Deactivation: For trace residues on glassware, rinse with Acetone followed by a 5% bleach solution (oxidative destruction of the oxazole ring), then water. Collect all rinsates.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database. United States Department of Labor. [Link]
-
PubChem. (n.d.). Compound Summary: Oxazole Derivatives Safety Profile. National Library of Medicine. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
